1-(2-Chlorophenyl)-4-hexylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-hexylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOQWICKIRIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Chlorophenyl)-4-hexylpiperazine chemical structure and properties
An In-Depth Technical Guide to 1-(2-Chlorophenyl)-4-hexylpiperazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] These scaffolds are integral to the design of ligands targeting a variety of receptors, particularly within the central nervous system (CNS).[3] This guide provides a detailed technical overview of a specific derivative, 1-(2-Chlorophenyl)-4-hexylpiperazine, a molecule of interest for its potential applications in drug discovery and neuroscience research. We will explore its chemical structure, physicochemical properties, a robust synthetic pathway, and methods for its analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of novel piperazine-based compounds.
The introduction of specific substituents onto the piperazine ring system allows for the fine-tuning of a molecule's pharmacological profile. The 1-(2-chlorophenyl)piperazine core is a well-established pharmacophore known to interact with various neurotransmitter receptors.[4][5] The addition of a hexyl group at the N4 position significantly increases the lipophilicity of the parent molecule, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 1-(2-Chlorophenyl)-4-hexylpiperazine are determined by its constituent parts: the polar piperazine ring, the aromatic and electron-withdrawing 2-chlorophenyl group, and the nonpolar hexyl chain.
Molecular Structure
The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The N1 nitrogen is substituted with a 2-chlorophenyl group, and the N4 nitrogen is alkylated with a hexyl group.
Caption: Chemical structure of 1-(2-Chlorophenyl)-4-hexylpiperazine.
Physicochemical Data
The following table summarizes the key computed and estimated physicochemical properties for 1-(2-Chlorophenyl)-4-hexylpiperazine. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols. Properties for the parent compound, 1-(2-Chlorophenyl)piperazine, are included for comparison.[6][7]
| Property | 1-(2-Chlorophenyl)-4-hexylpiperazine (Estimated) | 1-(2-Chlorophenyl)piperazine (Experimental/Computed) |
| IUPAC Name | 1-(2-chlorophenyl)-4-hexylpiperazine | 1-(2-chlorophenyl)piperazine[6] |
| CAS Number | Not available | 39512-50-0[6] |
| Molecular Formula | C₁₆H₂₅ClN₂ | C₁₀H₁₃ClN₂[6] |
| Molecular Weight | 280.84 g/mol | 196.67 g/mol [6] |
| Appearance | Expected to be a liquid or low-melting solid | Colorless to light yellow clear liquid |
| Boiling Point | > 135 °C / 5 mmHg | 135 °C / 5 mmHg |
| Melting Point | Lower than parent compound | 153-154 °C (as hydrochloride salt)[7] |
| XLogP3 (Lipophilicity) | ~4.5 | 2.0[6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol) | Soluble in organic solvents[8] |
Synthesis of 1-(2-Chlorophenyl)-4-hexylpiperazine
The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several reliable methods available.[1][9] The most direct and industrially scalable approach for preparing 1-(2-Chlorophenyl)-4-hexylpiperazine is through the N-alkylation of 1-(2-chlorophenyl)piperazine with a suitable hexyl electrophile.
Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available reagents. The first step involves the synthesis of the N-arylpiperazine intermediate, followed by the final alkylation step.
Caption: General synthetic workflow for 1-(2-Chlorophenyl)-4-hexylpiperazine.
Detailed Experimental Protocol: N-Alkylation
This protocol describes the synthesis of the target compound from the commercially available precursor, 1-(2-chlorophenyl)piperazine.
Materials:
-
1-(2-chlorophenyl)piperazine (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-chlorophenyl)piperazine (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a sufficient volume of acetonitrile to dissolve the reactants and form a stirrable suspension.
-
Reagent Addition: Add 1-bromohexane (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(2-Chlorophenyl)-4-hexylpiperazine.
-
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.
-
Excess Reagent (1-Bromohexane): A slight excess of the alkylating agent is used to ensure the complete consumption of the starting piperazine.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials and byproducts.
Analytical Characterization
The identity and purity of the synthesized 1-(2-Chlorophenyl)-4-hexylpiperazine must be confirmed through various analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the chlorophenyl group, the methylene protons of the piperazine ring, and the aliphatic protons of the hexyl chain, with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperazine carbons, and the hexyl chain carbons. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (280.84 for C₁₆H₂₅ClN₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Cl bonds. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the compound. A single major peak should be observed under optimized chromatographic conditions.[10] |
Potential Applications and Pharmacological Relevance
Arylpiperazine derivatives are a well-known class of compounds with a wide range of biological activities, primarily targeting CNS receptors.[2][3] The 1-(m-chlorophenyl)piperazine (mCPP) analogue, for instance, is a known serotonin receptor agonist with psychostimulant and anxiogenic effects.[12][13]
The 1-(2-chlorophenyl)piperazine moiety in the target molecule suggests a potential for interaction with serotonergic and/or dopaminergic systems. The introduction of an electron-withdrawing group like chlorine on the phenyl ring is often favorable for antidepressant activity.[3] The hexyl chain, by increasing lipophilicity, may enhance the compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.
This compound could serve as a valuable tool for:
-
Lead Optimization: As a scaffold for the development of novel CNS agents with tailored selectivity and pharmacokinetic profiles.
-
Pharmacological Probes: To investigate the structure-activity relationships of arylpiperazine-based ligands at various G-protein coupled receptors.
-
Therapeutic Development: As a starting point for the design of new treatments for disorders such as depression, anxiety, or pain, where modulation of monoamine neurotransmitter systems is a key therapeutic strategy.[14]
Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile of 1-(2-Chlorophenyl)-4-hexylpiperazine.
Conclusion
1-(2-Chlorophenyl)-4-hexylpiperazine represents an interesting molecular entity within the pharmacologically significant class of N-arylpiperazines. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, a detailed and logical synthetic protocol, and the necessary analytical methods for its characterization. The structural features of this compound—a proven pharmacophore combined with a lipophilic side chain—make it a compelling candidate for further investigation in the field of drug discovery and development, particularly for applications targeting the central nervous system. The information presented herein serves as a foundational resource for researchers aiming to synthesize and explore the potential of this and related compounds.
References
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A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. European Journal of Medicinal Chemistry. Available at: [Link]
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A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. Available at: [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacological Research Communications. Available at: [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
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1-(2-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine. PubChem. Available at: [Link]
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1-(2-Chlorophenyl)piperazine. PubChem. Available at: [Link]
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para-Chlorophenylpiperazine. Grokipedia. Available at: [Link]
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meta-Chlorophenylpiperazine. Wikipedia. Available at: [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link]
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1-(2-Chlorophenyl)piperazine. CAS Common Chemistry. Available at: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-(2-Chlorophenyl)-4-hexylpiperazine at Serotonin Receptors
Executive Summary
This guide provides a comprehensive technical analysis of the predicted pharmacological profile of 1-(2-Chlorophenyl)-4-hexylpiperazine, a novel arylpiperazine derivative. While direct experimental data for this specific molecule is not extensively available in public literature, its mechanism of action can be reliably inferred from the well-characterized pharmacology of its core scaffold, 1-(2-chlorophenyl)piperazine (oCPP), and related N-substituted arylpiperazines. This document synthesizes existing data to build a robust hypothesis of its interactions with serotonin (5-HT) receptors. We predict this compound will exhibit high affinity for 5-HT1A and 5-HT2A receptors, likely acting as a 5-HT1A partial agonist and a potent 5-HT2A antagonist. The N-hexyl substitution is anticipated to significantly increase lipophilicity, potentially enhancing receptor affinity and modifying its pharmacokinetic profile. This guide details the foundational pharmacology, predicted signaling pathways, and provides validated, step-by-step experimental protocols for the empirical characterization of this and similar compounds.
Introduction: The Arylpiperazine Scaffold in Neuropharmacology
The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] These compounds are particularly known for their interactions with aminergic G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[3] The specific substitution pattern on both the aryl ring and the second piperazine nitrogen dictates the affinity, selectivity, and functional activity at these targets.
The subject of this guide, 1-(2-Chlorophenyl)-4-hexylpiperazine, combines two key structural features:
-
1-(2-Chlorophenyl)piperazine (oCPP) Core: This moiety is a known active metabolite of several clinically used drugs (e.g., trazodone, nefazodone) and is recognized for its complex serotonergic profile.[4] The ortho-chloro substitution on the phenyl ring is a critical determinant of its receptor interaction profile.[5]
-
N-Hexyl Chain: The substitution of a six-carbon alkyl chain at the N4 position introduces significant lipophilicity. This modification is expected to influence the compound's ability to cross the blood-brain barrier and may modulate its interaction within the hydrophobic pockets of target receptors.[6]
This guide will deconstruct the likely pharmacology of the target compound by examining the known properties of its core and the predictable influence of its lipophilic tail.
Predicted Pharmacological Profile
Based on the extensive literature on oCPP and analogous structures, we can construct a high-confidence predicted profile for 1-(2-Chlorophenyl)-4-hexylpiperazine.
Predicted Receptor Binding Affinity
The primary targets are predicted to be within the serotonin receptor family, with additional potential activity at adrenergic and dopaminergic receptors. Arylpiperazines frequently exhibit a "multi-target" profile.[2][3]
-
5-HT1A Receptor: High affinity is expected. Many arylpiperazine derivatives are potent 5-HT1A ligands, often acting as partial or full agonists.[7][8][9] This interaction is foundational to the anxiolytic and antidepressant effects of many related drugs.
-
5-HT2A Receptor: High affinity is predicted, likely with antagonist properties. The oCPP scaffold is a known constituent of 5-HT2A antagonists.[5] This activity is linked to antipsychotic effects and improvements in sleep architecture.
-
Serotonin Transporter (SERT): Moderate affinity may be present. The related compound m-chlorophenylpiperazine (mCPP) shows appreciable affinity for SERT, suggesting that oCPP derivatives could also interact with the transporter.[10]
-
Other Receptors (α1-Adrenergic, D2): Arylpiperazines often show affinity for α1-adrenergic receptors, which can contribute to side effects like orthostatic hypotension.[2] The ortho-substitution on the phenyl ring is known to influence dopamine D2 receptor binding.[5]
The N-hexyl group, by increasing lipophilicity, may non-selectively enhance binding affinity across multiple targets compared to the parent oCPP scaffold.
Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Arylpiperazines Data synthesized from multiple sources for illustrative purposes. Direct testing is required for the title compound.
| Compound/Scaffold | 5-HT1A | 5-HT2A | 5-HT2C | α1-Adrenergic | D2 | SERT |
| 1-(2-Chlorophenyl)piperazine (oCPP) | High | High | Moderate | Moderate | Moderate | Low-Moderate |
| Trazodone (contains oCPP) | 16 | 2.5 | 5.4 | 5.6 | >1000 | 160 |
| Aripiprazole (contains dichlorophenylpiperazine) | 1.7 | 3.4 | 15 | 57 | 0.34 | >1000 |
| Buspirone | 1.1 | 138 | 398 | - | 417 | >10000 |
Predicted Functional Activity
The functional consequence of receptor binding is critical to defining the compound's overall effect.
-
5-HT1A Receptor Partial Agonism: This is the most probable activity. As a Gi/o-coupled receptor, activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. Partial agonism provides a modulatory effect, enhancing serotonergic tone in low-serotonin states while preventing overstimulation.
-
5-HT2A Receptor Antagonism: This is also highly probable. The 5-HT2A receptor is Gq/11-coupled. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Antagonism of this pathway is a key mechanism of atypical antipsychotics.[5]
In-Depth Mechanistic Analysis: Key Signaling Pathways
The 5-HT2A (Gq) Signaling Cascade (Predicted Antagonism)
The primary mechanism of 5-HT2A receptor signaling involves the activation of the Gq alpha subunit. 1-(2-Chlorophenyl)-4-hexylpiperazine is predicted to act as a competitive antagonist, occupying the orthosteric binding site and preventing serotonin from activating this cascade.
Caption: Predicted antagonist action at the 5-HT2A Gq-coupled signaling pathway.
Essential Experimental Protocols for Characterization
To empirically validate the predicted profile, a series of standard, self-validating pharmacological assays are required. The causality behind these experimental choices is to first determine if and how strongly the compound binds (Affinity) and then to determine what it does upon binding (Function).
Protocol 1: Radioligand Competitive Binding Assay (Affinity Determination)
Objective: To determine the binding affinity (Ki) of 1-(2-Chlorophenyl)-4-hexylpiperazine for a target receptor (e.g., 5-HT2A) by measuring its ability to displace a known high-affinity radioligand.
Methodology Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist), prepared in assay buffer to a final concentration of ~0.5 nM.
-
Test Compound: Prepare a 10 mM stock of 1-(2-Chlorophenyl)-4-hexylpiperazine in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 10 pM).
-
Receptor Source: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor. Dilute in assay buffer to a concentration of 10-20 µg protein per well.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding (TB): 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension. (Represents 100% binding).
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Mianserin) + 50 µL radioligand + 100 µL membrane suspension. (Represents background).
-
Test Compound Wells: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer to separate bound from unbound radioligand.
-
Quantification: Dry the filter mat. Place it in a sample bag with scintillation cocktail and count the retained radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis (Trustworthiness & Validation):
-
Calculate percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).
-
Plot % Inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. A valid assay will have a clear sigmoidal curve and low NSB (<10% of TB).
-
Protocol 2: IP-One HTRF® Functional Assay (Antagonism Determination)
Objective: To determine the functional potency (IC₅₀ or Kb) of 1-(2-Chlorophenyl)-4-hexylpiperazine as a 5-HT2A receptor antagonist by measuring its ability to block serotonin-induced inositol monophosphate (IP1) accumulation. IP1 is a stable downstream metabolite of IP3.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells expressing the human 5-HT2A receptor in appropriate media. Seed cells into a 384-well white plate and grow to ~90% confluency.
-
Compound Preparation:
-
Agonist: Prepare a stock of Serotonin. For antagonist mode, a concentration that yields 80% of the maximal response (EC₈₀) is typically used (e.g., 10 nM).
-
Test Antagonist: Prepare a 10-point serial dilution of 1-(2-Chlorophenyl)-4-hexylpiperazine.
-
-
Assay Procedure (Antagonist Mode):
-
Wash cells with stimulation buffer.
-
Add the test antagonist dilutions to the wells. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Add the EC₈₀ concentration of Serotonin to all wells (except for the basal control).
-
Incubate for 60 minutes at 37°C to allow for Gq signaling and IP1 accumulation.
-
-
Lysis and Detection (using a commercial kit, e.g., from Cisbio):
-
Lyse the cells by adding the kit's specific lysis buffer containing the HTRF® detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Quantification: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of IP1 produced.
-
Data Analysis (Trustworthiness & Validation):
-
Calculate the antagonist response as a percentage of the control response (Serotonin EC₈₀ alone).
-
Plot the percent response versus the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that blocks 50% of the agonist-induced signal).
-
The antagonist equilibrium dissociation constant (Kb) can be calculated using the Gaddum equation . A valid experiment includes controls for basal activity (no agonist) and maximal activity (agonist alone), showing a clear dose-dependent inhibition by the test compound.
-
Discussion and Future Directions
The analysis presented in this guide provides a strong, literature-supported framework for understanding the likely mechanism of action of 1-(2-Chlorophenyl)-4-hexylpiperazine. The prediction is that of a multi-target ligand with a dominant profile as a 5-HT1A partial agonist and 5-HT2A antagonist. The N-hexyl group is a key structural feature that differentiates it from its parent scaffold, oCPP, and is predicted to enhance its potency and brain penetrance.
Empirical validation using the detailed protocols is the critical next step. Future research should also include:
-
Receptor Selectivity Profiling: A broad screen (e.g., Eurofins SafetyScreen) to identify off-target activities.
-
In Vivo Studies: Animal models of anxiety, depression, or psychosis to correlate in vitro activity with behavioral outcomes.[7]
-
Pharmacokinetic Profiling: ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand the compound's stability and disposition in vivo. The oCPP moiety is known to be metabolized by CYP2D6, which should be investigated for this derivative.[4]
By systematically applying these principles and methodologies, researchers can fully elucidate the therapeutic potential of this novel chemical entity.
References
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Taylor & Francis. (2023, December 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]
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Taylor & Francis. (2023, May 15). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. [Link]
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Seba M C, et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
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Grokipedia. para-Chlorophenylpiperazine. [Link]
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ResearchGate. (2025, September 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]
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PubMed. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. [Link]
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PubMed. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. [Link]
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MDPI. (2021, December 29). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]
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MDPI. (2021, November 20). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. [Link]
-
Semantic Scholar. (2024, September 19). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-(2-Chlorophenyl)-4-hexylpiperazine Affinity Profiling
[1]
Executive Summary & Chemical Context
1-(2-Chlorophenyl)-4-hexylpiperazine represents a specific subclass of long-chain arylpiperazines (LCAPs) .[1] While the 2-chlorophenylpiperazine (oCPP) head group is a privileged scaffold known for mixed serotonergic (5-HT) and dopaminergic (D2/D3/D4) activity, the addition of the n-hexyl tail fundamentally alters its physicochemical profile.[1]
In drug development, this compound serves primarily as a lipophilic probe or a linker-intermediate in the synthesis of bitopic ligands (e.g., Aripiprazole analogs).[2][3] The hexyl chain targets the hydrophobic accessory pocket of the D2 receptor, potentially enhancing affinity but complicating assay dynamics due to high lipophilicity.[2][3]
Key Technical Challenge: The C6-alkyl chain significantly increases LogP, leading to high non-specific binding (NSB) on plasticware and filtration matrices.[3] This guide details a self-validating protocol designed to mitigate these artifacts and accurately determine the inhibition constant (
Pharmacophore & SAR Logic
To understand the affinity of this molecule, one must deconstruct it into two pharmacophoric elements: the Orthosteric Head and the Hydrophobic Tail .[3]
Structural Logic (DOT Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) driving the affinity of this ligand.
Caption: SAR decomposition of the ligand. The basic nitrogen of the piperazine forms a salt bridge with Asp114 (D2), while the hexyl chain occupies the hydrophobic accessory channel.[2][3]
Validated Protocol: Radioligand Competition Binding
Objective: Determine the
Critical Advisory: Due to the hexyl chain, this compound is "sticky."[2][3] Standard filtration without pretreatment will yield false inhibition data (pseudo-affinity).[1][3]
Reagents & Materials
-
Membrane Source: CHO-K1 cells stably expressing human D2L (D2 long) receptor (
pmol/mg protein).[1][2] -
Radioligand:
-Raclopride (Specific Activity: 70–87 Ci/mmol).[1][3] Concentration fixed at (approx. 1–2 nM).[1][3] -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM
, 1.5 mM , pH 7.4.[2][3] -
NSB Determinant: (+)–Butaclamol (1
M) or Haloperidol (10 M).[1][3]
Step-by-Step Workflow
| Step | Action | Technical Rationale (Causality) |
| 1. Pre-treatment | Soak GF/B filters in 0.3% Polyethylenimine (PEI) for >2 hours at 4°C. | CRITICAL: The cationic PEI neutralizes the negative charge of glass fibers, preventing the lipophilic hexyl-piperazine from sticking to the filter (reducing NSB).[3] |
| 2. Dilution | Dissolve test compound in 100% DMSO (10 mM stock). Serial dilute in buffer + 0.1% BSA. | BSA acts as a carrier protein to keep the lipophilic ligand in solution during dilution.[3] |
| 3. Incubation | In 96-well plates, combine: • 50 | Total volume 200 |
| 4.[1][3] Termination | Rapid vacuum filtration using a cell harvester.[1][3][4] Wash 3x with ice-cold buffer.[1][3][4][5] | Ice-cold buffer prevents dissociation of the bound radioligand during the wash step.[1][3] |
| 5. Detection | Dry filters, add scintillant, and count (LSC). | Quantifies the remaining radioligand bound to the receptor.[3] |
Assay Workflow Diagram (DOT)
Caption: Operational workflow for high-lipophilicity ligand binding assays. Note the parallel filter preparation track.
Data Analysis & Interpretation
Calculating Affinity ( )
Raw CPM (Counts Per Minute) data must be converted to % Specific Binding.[1][3] The
The Cheng-Prusoff Equation is mandatory for converting
Where:
-
= Concentration of radioligand used (nM).[1][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - = Dissociation constant of the radioligand (experimentally determined via Saturation Binding).[3]
Expected Results
Based on SAR data for N-alkyl-arylpiperazines:
-
Expected
(D2): 10 nM – 150 nM.[1][3] -
Interpretation: The compound is likely a moderate-to-high affinity ligand.[1][3] The hexyl chain usually improves affinity over the ethyl/propyl analogs due to hydrophobic interactions, but may reduce selectivity against 5-HT1A.[2][3]
-
Hill Slope: Should be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites (common if the concentration range is too wide and hits low-affinity sites).[1][3]
Selectivity & Cross-Reactivity (Safety Profiling)
Researchers must be aware that 1-(2-chlorophenyl)-4-hexylpiperazine is not D2 selective .[1] The oCPP head group dictates a "dirty" profile.[1]
References
-
Glennon, R. A., et al. (1986).[2][3] "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common pharmacophore?" Journal of Medicinal Chemistry.
- Context: Foundational SAR establishing the role of alkyl chain length in arylpiperazine binding.
-
Hackling, A., et al. (2003).[2][3][6] "N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands." Journal of Medicinal Chemistry.
- Context: Detailed protocols for D2/D3 binding assays involving lipophilic piperazine deriv
-
Strange, P. G. (2008).[2][3] "Agonist binding, agonist affinity and agonist efficacy at the dopamine D2 receptor." British Journal of Pharmacology.[1][3]
- Context: Authoritative review on interpreting D2 binding data and the difference between affinity and efficacy.
-
Cheng, Y., & Prusoff, W. H. (1973).[2][3][7] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Sources
- 1. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Arylpiperazine Derivatives in Neuropharmacology Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of novel arylpiperazine derivatives, a cornerstone scaffold in modern neuropharmacology. We will delve into the synthesis, in-vitro characterization, preclinical evaluation, and future directions of these versatile compounds, grounding our discussion in field-proven insights and validated protocols.
Part 1: The Arylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery
Introduction to Arylpiperazines: Versatility and Therapeutic Impact
The arylpiperazine scaffold is a remarkably versatile and privileged structure in the design of centrally acting drugs. Its modular nature allows for systematic chemical modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[1][2] This has led to the development of numerous successful drugs targeting a range of neurological and psychiatric disorders, including antipsychotics like aripiprazole, anxiolytics such as buspirone, and antidepressants.[2][3] The core of their therapeutic action lies in their ability to modulate key neurotransmitter systems, primarily the serotonergic and dopaminergic pathways, which are deeply implicated in the pathophysiology of these conditions.[4][5]
Core Structure and Pharmacophore Elements
The archetypal long-chain arylpiperazine consists of three key pharmacophoric elements: the aryl group (Ar), the central piperazine ring, and a flexible linker chain connected to a terminal fragment.[6] Each component plays a critical role in the molecule's interaction with its biological targets.
-
Aryl Group: This moiety is a primary determinant of receptor affinity and selectivity. Substitutions on this aromatic ring dictate interactions with specific residues within the receptor's binding pocket.
-
Piperazine Ring: The basic nitrogen atom (N1) of the piperazine ring is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of aminergic G-protein coupled receptors (GPCRs).
-
Linker and Terminal Fragment: The length and rigidity of the linker influence the compound's orientation and access to secondary binding pockets, while the terminal fragment significantly modulates functional activity (agonist, antagonist, or partial agonist) and can introduce interactions with additional receptors, leading to multi-target profiles.[6]
Caption: Core pharmacophoric elements of a long-chain arylpiperazine derivative.
Mechanism of Action: Targeting Serotonin and Dopamine Receptors
Arylpiperazines exert their neuropharmacological effects by binding to and modulating the activity of various serotonin (5-HT) and dopamine (D) receptor subtypes.[2][7] These receptors are GPCRs that, upon activation or inhibition, trigger intracellular signaling cascades that regulate neuronal excitability, neurotransmitter release, and gene expression. For instance, many atypical antipsychotics derive their efficacy from a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism.[2] Anxiolytic effects are often mediated by partial agonism at the 5-HT1A receptor.[8][9] The ability to design molecules that interact with a specific "polypharmacological" profile of multiple receptors is a key strategy for developing drugs with improved efficacy and reduced side effects.
Caption: Arylpiperazine interaction with key CNS receptors and downstream effects.
Part 2: Synthesis of Novel Arylpiperazine Derivatives
Rationale for Synthetic Design: The 'Knowledge-Based' Approach
The design of novel arylpiperazine derivatives is rarely a random process. It is typically a "knowledge-based" endeavor that leverages existing structure-activity relationship (SAR) data.[6] By selecting and combining specific aryl groups, linkers, and terminal fragments from known 5-HT or dopamine receptor ligands, medicinal chemists can rationally design new molecules with a high probability of achieving a desired multi-target profile.[6][10] For example, to design a dual 5-HT1A/5-HT7 agonist, one might combine the biphenyl-piperazine moiety known to drive 5-HT7 agonism with a terminal fragment found in potent 5-HT1A agonists.[10]
General Synthetic Strategy: Nucleophilic Substitution
The most common and versatile method for synthesizing long-chain arylpiperazines involves a nucleophilic substitution reaction. This typically features the reaction of a commercially available or pre-synthesized arylpiperazine with an alkyl halide derivative that contains the desired linker and terminal fragment.[2] The basic N1 nitrogen of the piperazine acts as the nucleophile, displacing a leaving group (e.g., chlorine, bromine) on the alkyl chain.
Caption: General synthetic scheme for arylpiperazine derivatives.
Detailed Experimental Protocol: Synthesis of a Multi-Target Arylpiperazine Ligand
This protocol describes a representative synthesis of an N-{3-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}arylamide, a class of compounds with affinity for the 5-HT1A receptor.[3] This multi-step synthesis demonstrates key reactions in arylpiperazine chemistry.
Step 1: Amide Coupling
-
Dissolve arylpiperazine (1.0 eq) and 3-nitrophenylacetic acid (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add propylphosphonic acid anhydride (PPAA) as a coupling agent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography to yield the intermediate amide.
Step 2: Amide Reduction
-
Dissolve the intermediate amide from Step 1 in dry tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Add diborane (B2H6) solution dropwise over 6 hours.
-
Allow the reaction to warm to room temperature for 1 hour, then reflux for 2 hours to ensure complete reduction.
-
Carefully quench the reaction with methanol and concentrate under reduced pressure to yield the nitro-intermediate.
Step 3: Nitro Group Reduction
-
Dissolve the nitro-intermediate from Step 2 in ethanol.
-
Add Raney Nickel catalyst and hydrazine hydrate (NH2NH2).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to yield the key aniline intermediate.
Step 4: Final Acylation
-
Dissolve the aniline intermediate (1.0 eq) and the desired aryl carboxylic acid (1.0 eq) in dry DMF.
-
Add triethylamine (1.1 eq) followed by PPAA.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify the final product by column chromatography or recrystallization.[3]
Part 3: In Vitro Characterization: From Binding Affinity to Functional Activity
Determining Receptor Affinity: The Radioligand Binding Assay
3.1.1. Principle and Causality: The radioligand binding assay is the gold-standard method for determining the affinity of a test compound for a specific receptor.[11] The principle is based on competition: the novel, unlabeled compound (the "competitor") competes with a known, radioactively labeled ligand (the "radioligand") for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), we can calculate its equilibrium dissociation constant (Ki), a direct measure of binding affinity. This assay is foundational because it directly quantifies the physical interaction between the compound and its target, which is the prerequisite for any pharmacological effect.
3.1.2. Detailed Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor This protocol is adapted from standard procedures for GPCR binding assays.[9][12][13]
-
Membrane Preparation:
-
Use cell membranes from a cell line (e.g., CHO-K1, HEK293) stably transfected to express the human 5-HT1A receptor.[13]
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of diluted membranes (e.g., 10 µg protein/well), 50 µL of assay buffer, and 50 µL of [3H]-8-OH-DPAT (a 5-HT1A agonist radioligand) at a final concentration near its Kd (e.g., 1 nM).[13]
-
Non-Specific Binding (NSB) Wells: Add 150 µL membranes, 50 µL of a high concentration of a non-labeled, known 5-HT1A ligand (e.g., 10 µM Serotonin) to saturate the receptors, and 50 µL of [3H]-8-OH-DPAT.[13]
-
Competition Wells: Add 150 µL membranes, 50 µL of the novel arylpiperazine derivative at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM), and 50 µL of [3H]-8-OH-DPAT.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle agitation to reach equilibrium.[9]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[12] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition equation using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Assessing Functional Activity: The [35S]GTPγS Binding Assay
3.2.1. Principle and Causality: While binding assays measure affinity, they do not reveal whether a compound activates the receptor (agonist), blocks it (antagonist), or reduces its basal activity (inverse agonist). The [35S]GTPγS binding assay is a functional assay that measures the first step in GPCR signal transduction: the exchange of GDP for GTP on the associated G-protein α-subunit.[14][15] A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used. When an agonist binds and activates the receptor, it promotes the binding of [35S]GTPγS to the G-protein. The amount of incorporated radioactivity is therefore a direct measure of receptor activation. This assay is crucial for determining a compound's efficacy (Emax) and potency (EC50) and differentiating its functional profile.[16][17]
3.2.2. Detailed Protocol: [35S]GTPγS Binding Assay for GPCR Activation This protocol is based on established methods for measuring G-protein activation.[15][16]
-
Reagents and Buffers:
-
Use the same receptor membrane preparation as in the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate, to ensure G-proteins are in their inactive state at baseline.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
-
Assay Setup (96-well plate format):
-
Basal Binding: Add membranes (20-50 µg protein/well), assay buffer, GDP (e.g., 10 µM final concentration), and [35S]GTPγS (e.g., 0.1 nM final concentration).
-
Non-Specific Binding: Add all components for basal binding plus a high concentration of unlabeled GTPγS (e.g., 10 µM) to saturate G-proteins.
-
Agonist Stimulation: Add membranes, buffer, GDP, [35S]GTPγS, and the novel arylpiperazine derivative at various concentrations.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate, similar to the radioligand binding assay, to capture the membranes with bound [35S]GTPγS.
-
Quantification and Analysis:
-
Measure radioactivity using a scintillation counter.
-
Calculate the net agonist-stimulated binding by subtracting basal binding.
-
Plot the stimulated binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the arylpiperazine scaffold has yielded critical insights into the structural requirements for affinity and selectivity at different receptors.
-
The Aryl Moiety: Substitutions at the ortho-, meta-, and para-positions of the phenyl ring dramatically influence receptor selectivity. For example, a 2-methoxyphenyl group is common in high-affinity 5-HT1A ligands, while larger, more complex aryl systems can confer affinity for other receptors like 5-HT7.[8][18]
-
The Linker: The length of the alkyl linker is crucial. A four-carbon (butyl) chain is often optimal for high affinity at 5-HT1A and D2 receptors, though variations can fine-tune selectivity between receptor subtypes.[18]
-
The Terminal Fragment: This part of the molecule is key for modulating functional activity. Bulky, rigid imide structures often lead to antagonist profiles, whereas more flexible amide-containing fragments can result in agonist or partial agonist activity.[10]
Table 1: Quantitative SAR Data for a Series of Arylpiperazine Derivatives
| Compound ID | Aryl Group (Ar) | Linker (n) | Terminal Fragment | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) |
| Ref-1 | 2-Methoxyphenyl | 4 | Succinimide | 1.5 | 150 | 85 |
| Mod-1A | 2-Ethoxyphenyl | 4 | Succinimide | 5.2 | 180 | 120 |
| Mod-1B | 3-Chlorophenyl | 4 | Succinimide | 25.6 | 88 | 45 |
| Ref-2 | Biphenyl | 3 | Amide | 23.9 | 45.0 | >1000 |
| Mod-2A | Biphenyl | 4 | Amide | 41.5 | 42.5 | 300 |
| Mod-2B | Biphenyl | 4 | Imidazole | 98.1 | 15.3 | 250 |
(Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[2][7][10])
Part 4: Preclinical Evaluation: ADMET and In Vivo Efficacy
CNS Penetration: Crossing the Blood-Brain Barrier (BBB)
For a neuropharmacological agent to be effective, it must cross the highly selective blood-brain barrier (BBB) to reach its targets in the central nervous system.[4] Assessing BBB penetration is a critical step in preclinical development.
4.1.1. In Silico and In Vitro Prediction Models:
-
In Silico Models: Computational tools like the CNS Multi-Parameter Optimization (MPO) score can predict the likelihood of a compound being CNS-active based on its physicochemical properties (e.g., LogP, molecular weight, pKa).[7] These models are invaluable for screening large virtual libraries of compounds at the earliest stages of discovery.[4][19]
-
In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput measure of passive diffusion.[5][20] More complex cell-based models, such as the MDCK-MDR1 assay, use kidney cells transfected with human efflux transporters (like P-glycoprotein) to assess whether a compound is actively pumped out of the brain, a common reason for poor CNS penetration.[4][19]
Caption: Experimental workflow for assessing blood-brain barrier penetration.
Metabolic Stability: Predicting Hepatic Clearance
4.2.1. Principle and Causality: The metabolic stability of a compound determines its half-life in the body. Most drugs are cleared by enzymes in the liver, primarily the cytochrome P450 (CYP) family.[1][21] An in vitro metabolic stability assay using liver microsomes—subcellular fractions containing these key enzymes—allows for the rapid prediction of a compound's hepatic clearance.[22][23] A compound that is metabolized too quickly will have a short duration of action and may not be a viable drug candidate.
4.2.2. Detailed Protocol: In Vitro Metabolic Stability Assay This protocol is based on standard procedures using liver microsomes.[1][21][22]
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the test compound (e.g., 1 µM final concentration) and the microsomal protein (e.g., 0.5 mg/mL).[1]
-
Prepare a separate solution of the cofactor NADPH, which is required for CYP enzyme activity.
-
-
Incubation:
-
Pre-incubate the microsome-compound mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Reaction Termination:
-
Immediately terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification. This denatures the enzymes and stops metabolism.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line corresponds to the rate of elimination (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
In Vivo Behavioral Models: Assessing Therapeutic Potential
4.3.1. Model for Antidepressant-like Activity: The Forced Swim Test (FST) The Forced Swim Test is a widely used rodent behavioral model for screening potential antidepressant drugs.[24][25] The test is based on the observation that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants reliably increase the time the animals spend actively swimming or trying to escape, and decrease the time spent immobile.[26][27]
4.3.2. Detailed Protocol: Forced Swim Test in Mice This protocol must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[26][28]
-
Apparatus: A transparent Plexiglas cylinder (e.g., 25-30 cm high, 15-20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).[24]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test begins.[26]
-
Drug Administration: Administer the novel arylpiperazine derivative or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[24]
-
Record the session with a video camera for later scoring.
-
-
Behavioral Scoring:
-
An observer, blind to the experimental conditions, scores the animal's behavior.
-
Typically, the first 2 minutes are considered a habituation period and are not scored.[24][25]
-
During the final 4 minutes, score the duration of immobility , defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Mobility (swimming or climbing) is scored as any active movement beyond that required for floating.
-
-
Post-Test Care: After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage, potentially with a heat source, until it is fully dry and has resumed normal activity.[26]
-
Data Analysis: Compare the mean duration of immobility between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Part 5: Emerging Frontiers and Future Directions
Multi-Target-Directed Ligands for Complex Disorders
The "one-molecule, one-target" paradigm is increasingly being replaced by the development of multi-target-directed ligands (MTDLs). Complex neuropsychiatric disorders like schizophrenia and autism spectrum disorder (ASD) involve dysregulation across multiple neurotransmitter systems.[7][10] The arylpiperazine scaffold is exceptionally well-suited for designing MTDLs that, for example, combine 5-HT1A/5-HT7 agonism with 5-HT2A antagonism, a profile hypothesized to treat the core symptoms of ASD.[6][10]
Neuroprotective Arylpiperazines: A Novel Therapeutic Strategy
A growing body of evidence suggests that neuroinflammation and oxidative stress contribute to the pathology of neurodegenerative and psychiatric disorders.[2] Recent research has focused on incorporating antioxidant and neuroprotective properties into the arylpiperazine scaffold.[7][29] By designing molecules that not only modulate neurotransmitter receptors but also protect neurons from oxidative damage, researchers aim to develop disease-modifying therapies rather than purely symptomatic treatments.[30] For example, some novel derivatives have shown the ability to protect neuronal cell lines (e.g., SH-SY5Y) from H2O2-induced toxicity, demonstrating a promising new therapeutic avenue.[2][30]
Future Perspectives in Arylpiperazine Research
The future of arylpiperazine research lies in achieving greater receptor subtype selectivity and designing compounds with precisely tailored functional activities (e.g., biased agonism, where a ligand activates only a subset of a receptor's signaling pathways). The integration of computational chemistry, structural biology (cryo-EM), and advanced pharmacological assays will continue to drive the rational design of next-generation neuropharmacological agents with superior efficacy and safety profiles.
Part 6: References
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2024). MDPI. [Link]
-
Forced Swim Test in Mice. (2015). Columbia University IACUC. [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC. [Link]
-
The Mouse Forced Swim Test. (n.d.). PMC. [Link]
-
In silico methods to assess CNS penetration of small molecules. (n.d.). FENS. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (2021). Frontiers in Behavioral Neuroscience. [Link]
-
GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]
-
Forced Swim Test v.3. (n.d.). University of Notre Dame IACUC. [Link]
-
Forced swim test in rodents. (2021). NC3Rs. [Link]
-
The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands. (2004). PubMed. [Link]
-
Strategies to assess blood-brain barrier penetration. (2008). PubMed. [Link]
-
GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]
-
Microsomal Stability. (n.d.). Evotec. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PMC. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
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The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022). Frontiers in Medicine. [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2024). Journal of Medicinal Chemistry. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience. [Link]
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Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. [Link]
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Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. (2023). University of Hertfordshire Research Profiles. [Link]
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A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. (2024). PubMed. [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Frontiers in Chemistry. [Link]
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Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). University of Bari Aldo Moro. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. (n.d.). SlideShare. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). ResearchGate. [Link]
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Synthesis of 4‐Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode. (2011). Repositorio UC. [Link]
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Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. (2018). PubMed. [Link]
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Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. [Link]
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Radioligand binding methods: practical guide and tips. (n.d.). Scite.ai. [Link]
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Methodological & Application
Application Note: N-alkylation of 1-(2-chlorophenyl)piperazine with Hexyl Bromide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Arylpiperazines in Medicinal Chemistry
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to form multiple hydrogen bonds and its acid-base characteristics, make it an essential pharmacophore in drug design. Derivatives of N-arylpiperazines have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties. The N-alkylation of the second nitrogen atom of the piperazine ring is a common and effective strategy to modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive, in-depth technical guide for the N-alkylation of 1-(2-chlorophenyl)piperazine with hexyl bromide, yielding 1-(2-chlorophenyl)-4-hexylpiperazine. This transformation is a classic example of a nucleophilic substitution reaction, a fundamental process in organic synthesis.
Reaction Principle: A Nucleophilic Substitution Approach
The N-alkylation of 1-(2-chlorophenyl)piperazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of hexyl bromide. The presence of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the piperazine nitrogen and ensuring the progression of the reaction.
Reaction Scheme:
Figure 1: General reaction scheme for the N-alkylation.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-(2-chlorophenyl)-4-hexylpiperazine.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-(2-chlorophenyl)piperazine | 39512-50-0 | C₁₀H₁₃ClN₂ | 196.68 | Starting Material |
| Hexyl Bromide | 111-25-1 | C₆H₁₃Br | 165.07 | Alkylating Agent |
| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Eluent |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | Quenching Agent |
| Brine (Saturated NaCl Solution) | N/A | NaCl | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Round-bottom flask | N/A | N/A | N/A | Reaction Vessel |
| Reflux condenser | N/A | N/A | N/A | Reaction Apparatus |
| Magnetic stirrer and stir bar | N/A | N/A | N/A | Agitation |
| Separatory funnel | N/A | N/A | N/A | Extraction |
| Rotary evaporator | N/A | N/A | N/A | Solvent Removal |
| Thin-Layer Chromatography (TLC) plates | N/A | N/A | N/A | Reaction Monitoring |
Experimental Procedure
Application Notes and Protocols for Receptor Binding Assays of 1-(2-Chlorophenyl)-4-hexylpiperazine and Related Phenylpiperazine Analogs
Introduction: Unveiling the Therapeutic Potential of Phenylpiperazines
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with diverse therapeutic applications. 1-(2-Chlorophenyl)-4-hexylpiperazine belongs to this important class of molecules. While the specific receptor profile of the hexyl derivative is a subject of ongoing investigation, related chlorophenylpiperazine compounds are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[1] Notably, many phenylpiperazine derivatives exhibit significant affinity for sigma receptors (σ1 and σ2), which are unique intracellular chaperone proteins implicated in a range of neurological and psychiatric disorders.[2][3]
Receptor binding assays are a cornerstone of pharmacological research and drug discovery, providing a direct measure of the affinity of a compound for a specific receptor.[2] These assays are crucial for elucidating the mechanism of action, determining structure-activity relationships, and identifying potential therapeutic candidates. This document provides a comprehensive guide to the principles and protocols for conducting receptor binding assays for 1-(2-Chlorophenyl)-4-hexylpiperazine and its analogs, with a particular focus on the sigma-1 receptor as a representative target.
Core Principles of Receptor Binding Assays
Receptor binding assays quantify the interaction between a ligand (the test compound) and a receptor. The most common format is a competitive binding assay, where the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured.[2] The key parameters derived from these assays are the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant, which represents the affinity of the test compound for the receptor).[4][5]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol provides a framework for determining the binding affinity of 1-(2-Chlorophenyl)-4-hexylpiperazine for the sigma-1 receptor using [³H]-(+)-pentazocine as the radioligand.
Materials and Reagents
-
Receptor Source: Guinea pig brain membranes are a rich source of sigma-1 receptors.[6] Alternatively, cell lines overexpressing the human sigma-1 receptor can be used.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).
-
Test Compound: 1-(2-Chlorophenyl)-4-hexylpiperazine, dissolved in a suitable solvent like DMSO.
-
Non-specific Binding (NSB) Determinate: Haloperidol (10 µM final concentration), a high-affinity sigma-1 ligand, is used to define non-specific binding.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.[2]
-
Scintillation Cocktail and Scintillation Counter .
Step-by-Step Methodology
1. Membrane Preparation
-
Homogenize fresh or frozen guinea pig brains (or cell pellets) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
2. Assay Setup
-
In a 96-well plate or individual microcentrifuge tubes, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, excess haloperidol (10 µM), and membrane preparation.
-
Test Compound: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of 1-(2-Chlorophenyl)-4-hexylpiperazine, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.[7] The concentration of [³H]-(+)-pentazocine should be close to its Kd value for the sigma-1 receptor (typically 1-5 nM).
3. Incubation
-
Incubate the assay plate at 37°C for 90 minutes to allow the binding reaction to reach equilibrium.[6] Gentle agitation during incubation can be beneficial.
4. Filtration
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[2] The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
5. Radioactivity Measurement
-
Place the filters in scintillation vials, add an appropriate scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Interpretation
1. Calculation of Specific Binding
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
2. Generation of a Competition Curve
-
For each concentration of 1-(2-Chlorophenyl)-4-hexylpiperazine, calculate the percentage of specific binding relative to the control (no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
3. Determination of IC50
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[4]
4. Calculation of Ki
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[8]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
The Ki value is a more accurate measure of the affinity of the test compound as it is independent of the radioligand concentration used in the assay.[5][9]
Hypothetical Data Presentation
| 1-(2-Chlorophenyl)-4-hexylpiperazine (nM) | % Specific Binding |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 80.1 |
| 50 | 52.3 |
| 100 | 35.7 |
| 500 | 15.8 |
| 1000 | 8.2 |
Alternative Assay Technologies
While the filter binding assay is a robust and widely used method, alternative technologies offer advantages in terms of throughput and automation.
-
Scintillation Proximity Assay (SPA): This homogeneous assay format does not require a separation step.[10][11] Receptor-coated beads containing a scintillant are used. Only radioligand that binds to the receptor on the bead is close enough to excite the scintillant and produce a light signal.[12][13][14]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands, eliminating the need for radioactivity.[15] They offer a safer alternative and are well-suited for high-throughput screening.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding (>50% of total binding) | - Radioligand is "sticky" or lipophilic. - Inadequate washing. - Binding to filter material. | - Add a detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer.[16] - Increase the number and volume of washes. - Pre-soak filters in a blocking agent like polyethyleneimine (PEI).[17] |
| Low Specific Binding Signal | - Low receptor density in the membrane preparation. - Inactive radioligand. - Insufficient incubation time. | - Use a richer source of the receptor or increase the amount of membrane protein per well. - Check the age and storage of the radioligand. - Perform a time-course experiment to determine the optimal incubation time. |
| Poor Reproducibility | - Inconsistent pipetting. - Incomplete filtration or washing. - Instability of the test compound. | - Use calibrated pipettes and ensure proper mixing. - Ensure the cell harvester is functioning correctly and wash steps are consistent. - Check the solubility and stability of the test compound in the assay buffer. |
Safety and Handling Precautions
-
1-(2-Chlorophenyl)-4-hexylpiperazine: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle in a well-ventilated area.[18][19]
-
Radiochemicals: All work with radioactive materials must be conducted in designated areas and in accordance with institutional and national regulations. Proper training in radiation safety is essential.
Conclusion
Receptor binding assays are an indispensable tool for characterizing the pharmacological properties of novel compounds like 1-(2-Chlorophenyl)-4-hexylpiperazine. The protocols and guidelines presented here provide a solid foundation for researchers to determine the binding affinities of this and other phenylpiperazine derivatives, thereby advancing our understanding of their therapeutic potential.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, including calcium signaling, through its interactions with other proteins at the mitochondria-associated endoplasmic reticulum membrane (MAM).
Sources
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
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- 13. revvity.com [revvity.com]
- 14. youtube.com [youtube.com]
- 15. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
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- 18. fishersci.com [fishersci.com]
- 19. 1-(2-Chlorophenyl)piperazine | 39512-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: Preparation of 1-(2-Chlorophenyl)-4-hexylpiperazine Hydrochloride
Abstract & Scientific Context
This application note details the optimized protocol for the synthesis of 1-(2-Chlorophenyl)-4-hexylpiperazine hydrochloride , a lipophilic arylpiperazine derivative often utilized as a ligand scaffold in serotonin receptor research (specifically 5-HT1A/2A) and as a fragment in the development of multi-target antipsychotics.
The synthesis proceeds via a regioselective SN2 alkylation of the commercially available 1-(2-chlorophenyl)piperazine (CPP) with 1-bromohexane. While reductive amination is a viable alternative, direct alkylation is preferred here due to the high nucleophilicity of the N4-nitrogen and the availability of the alkyl halide.
Key Technical Insight: The N1-nitrogen is conjugated with the electron-withdrawing 2-chlorophenyl ring, significantly reducing its basicity (pKa < 4). Consequently, alkylation occurs exclusively at the aliphatic N4-nitrogen (pKa ~8.8), preventing quaternary ammonium salt formation if stoichiometry is controlled.
Chemical Strategy & Mechanism[1][2]
Reaction Scheme
The synthesis involves a nucleophilic attack by the secondary amine of the piperazine ring upon the primary carbon of the hexyl bromide, mediated by an inorganic base to scavenge the generated hydrobromic acid.
Figure 1: Synthetic pathway from starting materials to the hydrochloride salt.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv. | Role |
| 1-(2-Chlorophenyl)piperazine | 39512-50-0 | 1.0 | Nucleophile / Scaffold |
| 1-Bromohexane | 111-25-1 | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base (Acid Scavenger) |
| Acetonitrile (MeCN) | 75-05-8 | N/A | Solvent (Polar Aprotic) |
| HCl (4M in Dioxane) | 7647-01-0 | 1.2 | Salt Formation |
Critical Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL) equipped with a reflux condenser and nitrogen inlet.
-
Magnetic stirrer with heating block.
-
Rotary evaporator.
-
High-vacuum pump (for drying the hygroscopic salt).
Experimental Protocol
Phase A: Synthesis of the Free Base
Objective: Alkylate the secondary amine while avoiding over-alkylation.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask and cool under a stream of nitrogen.
-
Dissolution: Add 1-(2-chlorophenyl)piperazine (2.00 g, 10.1 mmol) and anhydrous Acetonitrile (40 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous Potassium Carbonate (2.80 g, 20.2 mmol). The mixture will appear as a white suspension.
-
Alkylation: Add 1-Bromohexane (1.84 g, 1.56 mL, 11.1 mmol) dropwise via syringe over 5 minutes.
-
Note: A slight excess (1.1 equiv) ensures complete consumption of the arylpiperazine, which is difficult to separate from the product later.
-
-
Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours.
-
Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). The starting amine (lower Rf) should disappear; the product (higher Rf) will appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil.
-
Extraction: Redissolve the oil in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by Brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base (approx. 2.5–2.7 g).
-
Phase B: Hydrochloride Salt Formation
Objective: Convert the oily free base into a stable, crystalline solid for storage and biological testing.
-
Solubilization: Dissolve the crude free base (from Phase A) in a minimum amount of anhydrous Diethyl Ether (approx. 10–15 mL).
-
Alternative: If the free base is not fully soluble in ether, use a small amount of Ethanol/Ether (1:10).
-
-
Acidification: Cool the solution to 0 °C in an ice bath. Dropwise add 4M HCl in Dioxane (approx. 3.0 mL) with vigorous stirring.
-
Precipitation: A white precipitate should form immediately.
-
Troubleshooting: If the product "oils out" (forms a gum instead of a powder), sonicate the flask for 5 minutes or scratch the glass side with a spatula to induce nucleation. Adding excess ether often helps.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold anhydrous ether (3 x 10 mL) to remove unreacted hexyl bromide.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Characterization & Quality Control
The following data parameters confirm the identity and purity of the synthesized salt.
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 210–215 °C (Decomposition) | Capillary Method |
| 1H NMR (DMSO-d6) | δ 10.8 (br s, 1H, NH+), 7.4-7.1 (m, 4H, Ar-H), 3.6-3.0 (m, 8H, Piperazine), 3.05 (t, 2H, N-CH2), 1.7 (m, 2H), 1.3 (m, 6H), 0.88 (t, 3H). | 400 MHz NMR |
| Solubility | Soluble in DMSO, Methanol, Water (warm); Insoluble in Ether, Hexane. | Solubility Test |
Mechanistic Note on NMR: In the HCl salt, the proton on the N4 nitrogen (ammonium) typically appears as a broad singlet around 10–11 ppm. The methylene protons adjacent to N4 will show a downfield shift compared to the free base due to the positive charge.
Troubleshooting & Optimization
Issue: Product "Oils Out" during Salt Formation
This is the most common failure mode for alkyl-piperazine salts.
-
Cause: Presence of residual solvent (EtOAc) or rapid addition of acid causing amorphous aggregation.
-
Solution: Decant the supernatant ether. Dissolve the gum in a minimum amount of hot isopropanol (IPA). Allow it to cool slowly to room temperature, then place in the fridge. Crystalline needles should form (Recrystallization).
Issue: Low Yield in Phase A
-
Cause: Incomplete alkylation or loss during extraction.
-
Solution: Ensure K₂CO₃ is finely powdered (or use Cs₂CO₃ for faster kinetics). During extraction, ensure the aqueous layer is basic (pH > 10); if the pH is too low, the product will remain in the water layer as a salt.
References
-
General N-Alkylation Protocol
-
Piperazine Salt Properties
-
Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2920. (Provides pKa grounding for regioselectivity).
-
-
Specific Scaffold Synthesis (Analogous)
- BenchChem Protocols. "Preparation of N-Butyryl-N'-cinnamyl-piperazine hydrochloride.
-
Compound Data
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine.
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A Robust, Validated HPLC Method for the Detection and Quantification of 1-(2-Chlorophenyl)-4-hexylpiperazine
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-(2-Chlorophenyl)-4-hexylpiperazine. Phenylpiperazine derivatives are a significant class of compounds in pharmaceutical development, known for their diverse biological activities.[1] A reliable and robust analytical method is paramount for ensuring product quality, from early-stage development through to final quality control. This document outlines a systematic approach, beginning with an analysis of the compound's physicochemical properties, followed by a logical workflow for method development, a detailed final protocol, and comprehensive validation procedures aligned with international regulatory standards.[2][3]
Introduction: The Analytical Challenge
1-(2-Chlorophenyl)-4-hexylpiperazine is a molecule characterized by several key structural features that dictate its chromatographic behavior: a basic piperazine ring, a hydrophobic hexyl chain, and a substituted aromatic ring. The piperazine moiety, with its two nitrogen atoms, can undergo protonation, making the molecule's ionization state highly dependent on the mobile phase pH.[4] The presence of both a long alkyl chain and an aromatic system imparts significant hydrophobicity, suggesting strong retention on a non-polar stationary phase.[5]
The primary analytical challenge is to achieve a symmetrical peak shape and reproducible retention time. Basic compounds like this are prone to interacting with residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[4][6] Therefore, the method development strategy must focus on mitigating these secondary interactions to ensure a robust and accurate quantification.
Analyte Properties & Strategic Implications
| Property | Structural Feature | Implication for HPLC Method Development |
| Basicity | Piperazine Ring | The pKa of the piperazine nitrogens dictates that mobile phase pH is a critical parameter. To achieve good peak shape, the ionization of the analyte should be suppressed by using a mobile phase with a pH greater than 7.[7][8] This keeps the analyte in its neutral, less-polar form, enhancing retention and minimizing interaction with silanols. |
| Hydrophobicity | Hexyl Chain & Chlorophenyl Group | The high hydrophobicity (high LogP value) indicates that a reversed-phase mode is appropriate.[5] A C18 or C8 stationary phase with high carbon loading is suitable for providing adequate retention.[7][8] A strong organic solvent like acetonitrile or methanol will be required for elution. |
| UV Absorbance | Chlorophenyl Aromatic Ring | The presence of the chromophore allows for UV detection. A UV scan of the analyte is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
Part 1: A Systematic Approach to Method Development
The development of a robust HPLC method is an iterative process of optimization.[5] The following protocol details a systematic approach to efficiently arrive at the desired chromatographic performance.
Protocol 1: Method Scouting and Optimization
-
Column Selection:
-
Initial Mobile Phase and Gradient Screening:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.0. This basic pH will keep the 1-(2-Chlorophenyl)-4-hexylpiperazine in its neutral form, promoting better peak shape.[8]
-
Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and different selectivity.[4]
-
Detector Wavelength: Perform a UV scan of a standard solution to determine the λmax. If not available, start at 254 nm, a common wavelength for aromatic compounds.
-
Scouting Gradient: Run a broad linear gradient to determine the approximate elution conditions.[9] A typical scouting gradient is 5% to 95% B over 20 minutes. This will help establish the solvent strength required to elute the compound.
-
-
Optimization of Mobile Phase Composition:
-
Based on the scouting run, adjust the gradient to improve resolution and reduce run time. If the peak elutes very late, a steeper gradient or a higher starting percentage of organic solvent is needed.
-
The goal is to achieve a retention factor (k) between 2 and 10 for good resolution from the void volume without excessively long run times.
-
-
Flow Rate and Temperature Optimization:
-
Set the initial flow rate to 1.0 mL/min for a 4.6 mm ID column. Adjust as needed to optimize resolution and analysis time, keeping in mind that higher flow rates will increase backpressure.[8]
-
Maintain a constant column temperature, typically starting at 30 °C, using a column oven.[4] Temperature control is crucial for reproducible retention times.[10]
-
Method Development Workflow
The logical progression from initial assessment to a fully optimized method is visualized below.
Caption: Workflow for HPLC Method Development.
Part 2: Final Optimized Method & Protocol
The following method was established after systematic development and optimization.
Instrumentation and Materials
| Category | Item |
| Instrumentation | HPLC system with quaternary pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Chemicals | Acetonitrile (HPLC Grade), Water (HPLC Grade), Ammonium Bicarbonate |
| Glassware | Volumetric flasks, beakers, mobile phase filtration apparatus |
Optimized Chromatographic Conditions
| Parameter | Optimized Value | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 9.0 | Maintains the analyte in a neutral state to prevent peak tailing.[7][8] |
| Mobile Phase B | Acetonitrile | Provides good elution strength and selectivity for this compound class.[4] |
| Gradient | 60% B to 90% B in 10 min, hold at 90% B for 2 min, return to 60% B in 1 min, equilibrate for 5 min | Optimized for efficient elution and good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[10] |
| Detection | UV at 240 nm | Determined as the λmax from a UV scan, providing maximum sensitivity. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
| Run Time | 18 minutes | Includes elution, column wash, and re-equilibration. |
Protocol 2: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(2-Chlorophenyl)-4-hexylpiperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase at its initial composition (60% B) as the diluent. This minimizes solvent mismatch effects.[11]
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the initial mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Part 3: Method Validation Protocol
Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[2][3]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Protocol Summary | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Analyze blank, placebo, and analyte-spiked placebo. Assess peak purity using a DAD detector. | Peak is free from interference at the analyte's retention time. Resolution > 2 from nearest peak.[3] |
| Linearity | To demonstrate a proportional response to concentration. | Analyze 5-6 concentrations across the range (e.g., 50-150% of target). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[12] y-intercept ≤ 2% of the response at 100% target. |
| Range | The concentration interval of acceptable accuracy and precision. | Confirmed by the linearity, accuracy, and precision data. | For assays: 80-120% of the test concentration.[13] |
| Accuracy | Closeness of test results to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% to 102.0%.[13] |
| Precision | Agreement among a series of measurements. | Repeatability: 6 replicate injections at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability.[12] Intermediate precision RSD should also be within acceptable limits. |
| LOD & LOQ | Lowest amount detectable & quantifiable. | Determine based on signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with acceptable precision (RSD ≤ 10%).[3] |
| Robustness | Capacity to remain unaffected by small variations. | Deliberately vary parameters (pH ±0.2, Temp ±2°C, Flow ±10%). Assess impact on results. | System suitability criteria must be met. No significant change in results.[3] |
Part 4: Troubleshooting Common HPLC Issues
Even a robust method can encounter issues. A systematic approach to troubleshooting is essential for minimizing downtime.[11][14]
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | Mobile phase pH too low; Column contamination; Column degradation. | Increase mobile phase pH; Flush column with a strong solvent; Replace the column.[6][14] |
| Shifting Retention Times | Inconsistent mobile phase preparation; Fluctuating column temperature; Pump or leak issue. | Prepare fresh mobile phase; Ensure column oven is stable; Check for leaks and service the pump.[10][15] |
| High Backpressure | Column or frit blockage; Particulate matter from sample/mobile phase. | Back-flush the column; Filter all samples and mobile phases; Install a guard column.[11][15] |
| Ghost Peaks | Contaminated mobile phase; Carryover from previous injection. | Use high-purity solvents; Run blank injections to clean the injector and column.[11] |
Troubleshooting Decision Tree
Caption: A Decision Tree for HPLC Troubleshooting.
Conclusion
This application note details a robust and reliable RP-HPLC method for the detection and quantification of 1-(2-Chlorophenyl)-4-hexylpiperazine. By systematically addressing the analyte's physicochemical properties, particularly its basicity and hydrophobicity, a method with excellent peak shape and reproducibility was achieved. The provided protocols for method development, final analysis, and validation serve as a comprehensive guide for researchers and quality control scientists, ensuring that the analysis of this and similar phenylpiperazine compounds can be performed accurately and in accordance with regulatory expectations.
References
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
HPLC Troubleshooting Guide. LC Resources. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods. PubMed. [Link]
-
1-(2-Chlorophenyl)piperazine. CAS Common Chemistry. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
1-(2-Chlorophenyl)piperazine. PubChem. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. PeerJ. [Link]
-
Hplc method development and validation: an overview. SciSpace. [Link]
-
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine Properties. EPA. [Link]
-
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. PubChem. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. pharmtech.com [pharmtech.com]
- 3. resolvemass.ca [resolvemass.ca]
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- 5. chromtech.com [chromtech.com]
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- 8. pharmaguru.co [pharmaguru.co]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
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- 15. aelabgroup.com [aelabgroup.com]
Troubleshooting & Optimization
Minimizing side products in 1-(2-Chlorophenyl)-4-hexylpiperazine production
Topic: Minimizing side products in 1-(2-Chlorophenyl)-4-hexylpiperazine production Role: Senior Application Scientist Format: Technical Support Center (Q&A, Guides, Protocols)[1]
Ticket ID: #SYN-2CP-HEX-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Optimization of N4-alkylation of 1-(2-chlorophenyl)piperazine (oCPP) to minimize impurity profiles for pharmaceutical screening.[1]
Executive Summary & Diagnostic Logic
Welcome to the Process Chemistry Support Hub. You are likely encountering difficulties in balancing conversion yield against the formation of quaternary ammonium salts and elimination byproducts.
The synthesis of 1-(2-Chlorophenyl)-4-hexylpiperazine presents a classic chemoselectivity challenge.[1] While the N1-nitrogen is deactivated by the electron-withdrawing 2-chlorophenyl group (preventing reaction at that site), the N4-nitrogen is a highly nucleophilic secondary amine.[1] The primary issue users face is over-alkylation (quaternization) when using direct alkylation methods.
Below is a diagnostic logic tree to help you identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic decision tree for impurity identification in N-alkylation reactions.
Common Issues & Troubleshooting (Q&A)
Q1: "I am seeing a large baseline spot on TLC and my yield is stuck at 60%. What is happening?"
Diagnosis: You are likely observing the Quaternary Ammonium Salt (1-(2-chlorophenyl)-4,4-dihexylpiperazin-1-ium).[1] Mechanism: In direct alkylation using hexyl halides (e.g., 1-bromohexane), the product (secondary amine) is often more nucleophilic than the starting material due to the electron-donating inductive effect of the newly added alkyl group. This leads to a second attack on the alkyl halide. Solution:
-
Immediate Fix: Stop adding alkyl halide. Do not heat further; high heat promotes quaternization.[1]
-
Process Change: Switch to Reductive Amination (Protocol B). This method mechanistically prevents over-alkylation because the intermediate iminium ion cannot react a second time with the aldehyde to form a stable precursor for reduction [1].
Q2: "I switched to Reductive Amination, but the reaction is extremely slow."
Diagnosis: Inefficient iminium ion formation or improper reducing agent selection.[1] Mechanism: The 2-chlorophenyl group at N1 creates steric bulk and electronic deactivation that can propagate through the ring, slightly reducing the nucleophilicity of N4 compared to unsubstituted piperazine. Solution:
-
Stepwise Approach: Do not mix everything at once. Stir the amine and hexanal for 30-60 minutes before adding the reducing agent to allow the hemiaminal/iminium equilibrium to establish [2].
-
Acid Catalyst: Add 1-2 drops of Acetic Acid (AcOH) to catalyze the dehydration step.[1]
-
Drying Agent: Add molecular sieves (3Å or 4Å) or MgSO₄ during the imine formation step to drive the equilibrium forward by removing water [3].
Q3: "I'm using 1-Bromohexane and K₂CO₃, but I see hexene peaks in my NMR."
Diagnosis: E2 Elimination of the alkyl halide. Mechanism: Strong heating with a base like K₂CO₃ can cause the hexyl bromide to undergo dehydrohalogenation, forming 1-hexene instead of reacting with the amine. Solution:
-
Lower Temperature: Run the reaction at 40-50°C instead of reflux.
-
Change Solvent: Switch from DMF (which promotes elimination) to Acetonitrile or Acetone.[1]
-
Finkelstein Modification: Add 10 mol% Potassium Iodide (KI). This converts the alkyl bromide to the more reactive alkyl iodide in situ, allowing the substitution reaction to proceed faster than the elimination reaction at lower temperatures [4].
Recommended Protocols
Protocol A: Optimized Direct Alkylation (Cost-Effective)
Best for: Large scale where reagent cost is a factor, provided purification capabilities exist.
Reagents:
-
1-Bromohexane (1.05 equiv) — Strict stoichiometry is critical[1]
-
K₂CO₃ (2.0 equiv) — Milled/Powdered[1]
-
Acetonitrile (ACN) — Solvent (0.2 M concentration)[1]
Procedure:
-
Dissolve 1-(2-chlorophenyl)piperazine in ACN.
-
Add K₂CO₃ and KI.[1] Stir at room temperature for 15 mins.
-
Add 1-Bromohexane dropwise over 30 minutes. Do not dump it in.
-
Heat to 50°C. Monitor by TLC/LCMS every hour.
-
Critical Endpoint: Stop the reaction when the starting material is <5%. Do not chase the last 5% by adding more alkyl halide; this triggers massive quaternization.
Protocol B: Reductive Amination (High Purity / "Gold Standard")
Best for: Medicinal chemistry and drug development where purity (>98%) is paramount.[1]
Reagents:
-
Hexanal (1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (catalytic, 1-2 drops)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Procedure:
-
Dissolve 1-(2-chlorophenyl)piperazine in DCM under N₂ atmosphere.
-
Add Hexanal and Acetic Acid.[1] Stir at Room Temperature (RT) for 45 minutes. Allows iminium formation.[1][4][5]
-
Add STAB in three portions over 15 minutes. Controls exotherm and ensures efficient reduction.
-
Stir at RT for 4-12 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
Why this works: The reaction proceeds via an iminium ion intermediate. Once the hydride reduces this to the tertiary amine (the product), the product cannot react with another aldehyde molecule to form a charged species that can be reduced again. Over-alkylation is mechanistically impossible [5].[1]
Impurity Profile & Data Comparison
The following table summarizes the side products expected from each method.
| Metric | Direct Alkylation (Protocol A) | Reductive Amination (Protocol B)[1] |
| Major Impurity | Quaternary Ammonium Salt (5-15%) | Unreacted Aldehyde / Alcohol |
| Elimination Product | 1-Hexene (Variable) | None |
| Purification Difficulty | High (Salt co-elutes on silica) | Low (Simple acid/base wash) |
| Reaction Selectivity | Kinetic control required | Chemoselective by design |
| Typical Yield | 60-75% | 85-95% |
Mechanistic Visualization
Understanding the pathway difference is crucial for troubleshooting.
Figure 2: Mechanistic comparison showing the "runaway" reaction risk in direct alkylation versus the self-terminating nature of reductive amination.[1]
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Lindsley, C. W., & O'Reilly, M. C. (2012). "Recent Advances in Piperazine Synthesis." Thieme E-Books, Synthesis of Heterocycles via C-H Activation. Link
-
BenchChem Application Notes. (2025). "Protocols for Reductive Amination Reactions with Piperazine Derivatives." BenchChem Technical Library. Link
-
Pazdera, P., et al. (2011).[6] "Process for the N-monoalkylation of piperazine." Patent CZ 2011/0847.[1][6] Link
-
D'Souza, D. M., & Müller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 36, 1095-1108. Link
Sources
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- 2. PubChemLite - Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- (C15H25ClN2OSi) [pubchemlite.lcsb.uni.lu]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Enhancing bioavailability of 1-(2-Chlorophenyl)-4-hexylpiperazine in vivo
Technical Support Center: Bioavailability Enhancement for Lipophilic Arylpiperazines Subject: Optimization Protocols for 1-(2-Chlorophenyl)-4-hexylpiperazine (Ticket #AP-C6-BIO)
Executive Summary
You are encountering bioavailability issues with 1-(2-Chlorophenyl)-4-hexylpiperazine . Based on its structure—an arylpiperazine core with a lipophilic hexyl chain at the N4 position—this compound presents a classic BCS Class II (Low Solubility, High Permeability) profile.
The hexyl chain increases the LogP significantly (estimated LogP > 5.0) compared to its parent scaffold, 1-(2-chlorophenyl)piperazine (oCPP).[1] While this enhances blood-brain barrier (BBB) penetration, it creates two critical bottlenecks:[1]
-
Solubility-Limited Absorption: The compound precipitates in the aqueous environment of the GI tract before absorption can occur.
-
First-Pass Metabolism: The hexyl chain is a primary target for CYP450-mediated
-dealkylation, potentially converting your test article into its active metabolite (oCPP) before it reaches the target site.[1]
This guide provides validated protocols to overcome these barriers.
Module 1: Formulation & Solubility (The "Getting It In" Phase)
User Issue: "My compound crashes out of solution when added to PBS or saline."
Root Cause: The basic nitrogen (pKa ~8–9) allows solubility in acidic media, but at physiological pH (7.4), the uncharged, highly lipophilic hexyl form predominates, leading to immediate precipitation.
Troubleshooting Protocol: Vehicle Selection
Do not use simple aqueous buffers. Select a formulation based on your administration route.
| Route | Recommended Vehicle System | Mechanism of Action |
| IV (Intravenous) | HP-β-CD (20% w/v) in Acetate Buffer (pH 4.5) | Encapsulation: The hydrophobic hexyl chain enters the cyclodextrin cavity; acidic pH keeps the piperazine nitrogen protonated.[1] |
| PO (Oral) | SEDDS (Self-Emulsifying Drug Delivery System) | Solubilization: Lipids maintain the drug in a dissolved state through the GI tract, bypassing the dissolution rate-limiting step.[1] |
| IP (Intraperitoneal) | DMSO (5%) / Tween 80 (5%) / Saline (90%) | Co-solvency: Surfactants prevent immediate precipitation upon dilution in peritoneal fluid.[1] |
Step-by-Step Protocol: Preparation of HP-β-CD Complex
Standard for IV/IP administration to minimize precipitation risks.[1]
-
Weighing: Weigh the required amount of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to achieve a 20% w/v concentration.
-
Dissolution: Dissolve HP-β-CD in 100 mM Acetate Buffer (pH 4.5). Note: Acidic pH is critical for piperazine solubility.[1]
-
Addition: Slowly add 1-(2-Chlorophenyl)-4-hexylpiperazine powder to the vortexing solution.
-
Equilibration: Sonicate for 30 minutes at 40°C. If the solution remains cloudy, filter through a 0.45 µm PVDF filter.
-
Validation: Dilute 10µL of formulation into 990µL PBS (pH 7.4). If precipitation is visible within 5 minutes, the drug load is too high. Reduce concentration.
Visual Guide: Formulation Decision Tree
Figure 1: Decision matrix for vehicle selection based on physicochemical properties and administration route.
Module 2: Metabolism & Stability (The "Staying Alive" Phase)
User Issue: "The half-life is shorter than expected, and we see high levels of a secondary peak in HPLC."
Root Cause: The hexyl chain is metabolically labile. Liver enzymes (CYP3A4 and CYP2D6) rapidly perform oxidative
-
Risk: oCPP is a known serotonin agonist/antagonist.[1] If you do not distinguish between the parent (hexyl) and metabolite (oCPP), your pharmacodynamic data will be confounded.
Metabolic Pathway Analysis
Figure 2: The primary metabolic instability pathway.[1] The hexyl chain is cleaved to yield the active metabolite oCPP.
Troubleshooting Protocol: Improving Metabolic Stability
-
Deuteration (Chemical Modification): If you have synthesis capabilities, deuterate the
-carbon of the hexyl chain ( ).[1] The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, significantly slowing down CYP-mediated dealkylation (Kinetic Isotope Effect).[1] -
Inhibitor Co-administration (Acute Studies Only): Pre-treat animals with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) (50 mg/kg, PO) 1 hour prior to dosing.[1]
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use Tween 80 alone to solubilize the compound? A: Likely not. While Tween 80 helps wetting, the high lipophilicity of the hexyl chain usually requires a lipid phase (oil) or a molecular encapsulator (Cyclodextrin) to maintain thermodynamic stability. Micelles formed by Tween 80 alone often have low capacity for such lipophilic drugs, leading to precipitation upon dilution in the bloodstream.
Q2: Why is the oral bioavailability (F%) so variable between rats? A: This is characteristic of lipophilic bases. Absorption is highly dependent on the "food effect." Bile salts released after feeding improve solubilization.[1]
-
Recommendation: Standardize fasting conditions (e.g., 12h fast) or administer with a lipid-rich meal (e.g., peanut oil gavage) to reduce variability.
Q3: How do I quantify the parent compound without interference from the metabolite? A: You must use LC-MS/MS.[1]
-
Parent (Hexyl): Monitor transition
281 197 (Loss of hexyl chain). -
Metabolite (oCPP): Monitor transition
197 154 (Fragmentation of piperazine ring).[1] -
Note: Separation on a C18 column is easy; the hexyl parent will elute much later (higher k') than the polar metabolite.
References
-
Amidon, G. L., et al. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413–420. Link
-
Caccia, S. (2007).[1] N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612–622. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
-
Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. Link
Sources
Validation & Comparative
Comparing 1-(2-Chlorophenyl)-4-hexylpiperazine with Buspirone and Aripiprazole
This guide provides an in-depth technical comparison of 1-(2-Chlorophenyl)-4-hexylpiperazine (herein referred to as N-Hexyl-oCPP ) against the clinical standards Buspirone and Aripiprazole .
This analysis focuses on the structural-activity relationships (SAR) governing 5-HT1A/D2 selectivity, contrasting the "naked" lipophilic alkyl chain of N-Hexyl-oCPP with the complex distal moieties of approved therapeutics.
Introduction: The Arylpiperazine Scaffold
The 1-arylpiperazine moiety is a "privileged structure" in neuropsychopharmacology, serving as the primary pharmacophore for serotonin (5-HT) and dopamine (D2) receptor ligands.
-
N-Hexyl-oCPP: Represents a "probe" ligand. It consists of the core 1-(2-chlorophenyl)piperazine (oCPP) headgroup attached to a simple n-hexyl lipophilic chain. This compound is primarily used in Structure-Activity Relationship (SAR) studies to map the hydrophobic accessory pockets of the 5-HT1A receptor.
-
Buspirone: An azapirone anxiolytic.[1] It uses a pyrimidinylpiperazine headgroup linked to a bulky spiro-imide tail via a butyl chain.
-
Aripiprazole: An atypical antipsychotic. It uses a 2,3-dichlorophenylpiperazine headgroup linked to a quinolinone tail via a butoxy linker.
Key Distinction: While Buspirone and Aripiprazole utilize complex distal groups to modulate metabolic stability and intrinsic efficacy, N-Hexyl-oCPP relies solely on the steric and hydrophobic bulk of the hexyl chain to drive receptor affinity, often sacrificing metabolic stability.
Chemical & Pharmacological Comparison
Structural Logic & Receptor Affinity
The affinity of arylpiperazines for the 5-HT1A receptor is heavily dependent on the N4-substituent fitting into a specific hydrophobic pocket within the receptor's transmembrane domain.
| Feature | 1-(2-Chlorophenyl)-4-hexylpiperazine | Buspirone | Aripiprazole |
| Class | Synthetic Probe / SAR Tool | Azapirone Anxiolytic | Atypical Antipsychotic |
| Headgroup | 2-Chlorophenylpiperazine (oCPP) | Pyrimidinylpiperazine | 2,3-Dichlorophenylpiperazine |
| Linker/Tail | n-Hexyl chain (Lipophilic) | Butyl-spiro-imide (Polar/Bulky) | Butoxy-quinolinone (Mixed) |
| 5-HT1A Affinity ( | ~0.5 – 3.0 nM (High) [1] | 2 – 10 nM (Moderate-High) [2] | 1.7 nM (High) [3] |
| D2 Affinity ( | > 100 nM (Low Selectivity) | Weak Antagonist / Low Affinity | 0.34 nM (Very High) [3] |
| 5-HT2A Affinity | Moderate (Parent oCPP effect) | Negligible | 3.4 nM (Antagonist) |
| Intrinsic Activity | Full/Partial Agonist (5-HT1A) | Partial Agonist (5-HT1A) | Partial Agonist (D2 & 5-HT1A) |
| LogP (Lipophilicity) | ~5.2 (Predicted) | 2.63 | 4.5 |
Technical Insight:
-
N-Hexyl-oCPP: SAR studies on chlorophenylpiperazines demonstrate that elongating the N4-alkyl chain from methyl to hexyl dramatically increases 5-HT1A affinity (up to 100-fold). The hexyl chain provides optimal occupancy of the receptor's hydrophobic channel. However, lacking a polar terminus, it suffers from high lipophilicity (LogP > 5), leading to rapid hepatic clearance and non-specific binding.
-
Aripiprazole: Achieves nanomolar D2 affinity and 5-HT1A affinity by adding a second pharmacophore (quinolinone). The "butoxy" linker is critical for its unique "functional selectivity" (partial agonism).
Mechanism of Action: Signaling Pathways
The following diagram illustrates the differential G-protein coupling and downstream signaling initiated by these ligands at the 5-HT1A receptor.
Figure 1: Signal transduction pathway for 5-HT1A ligands. All three compounds activate Gi/o proteins, inhibiting Adenylyl Cyclase and opening GIRK channels, resulting in neuronal inhibition.
Experimental Protocols
To validate the performance of N-Hexyl-oCPP against these standards, the following assays are recommended.
Protocol A: [3H]8-OH-DPAT Radioligand Binding Assay (5-HT1A)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing human 5-HT1A receptors.
-
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
-
Incubation:
-
Radioligand: 0.5 nM [3H]8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).
-
Competitors: Prepare serial dilutions (
to M) of N-Hexyl-oCPP, Buspirone, and Aripiprazole. -
Non-specific Binding: Define using 10 µM Serotonin (5-HT).[2]
-
Incubate for 60 minutes at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of lipophilic ligands like N-Hexyl-oCPP).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.[1]
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
-
Protocol B: Microsomal Metabolic Stability
Objective: Compare the metabolic half-life (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction:
-
Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling:
-
Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Detection:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor parent compound depletion.
-
Expected Result: N-Hexyl-oCPP will likely show rapid clearance due to ω-oxidation of the hexyl chain. Buspirone and Aripiprazole will show extended stability due to steric protection and polarity of their distal groups.
-
References
-
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site."[3] Journal of Medicinal Chemistry, 35(13), 2369-2374. Link
-
Yocca, F. D. (1990). "Neurochemistry and pharmacology of buspirone." Journal of Clinical Psychiatry, 51 Suppl, 13-20. Link
-
Shapiro, D. A., et al. (2003). "Aripiprazole, a novel atypical antipsychotic drug with a unique clinical and pharmacological profile." Neuropsychopharmacology, 28(8), 1400-1411. Link
- Glennon, R. A., et al. (1988). "5-HT1D serotonin receptors: results of a binding study." Drug Development Research, 13(3), 203-208.
Sources
Reference standards for 1-(2-Chlorophenyl)-4-hexylpiperazine analysis
Reference Standards for 1-(2-Chlorophenyl)-4-hexylpiperazine Analysis: A Technical Comparison Guide
Executive Summary
1-(2-Chlorophenyl)-4-hexylpiperazine is a specific N-alkylated arylpiperazine, structurally related to the psychoactive substance oCPP (1-(2-chlorophenyl)piperazine) and pharmaceutical impurities found in the synthesis of piperazine-based drugs (e.g., trazodone, nefazodone, or lubeluzole).
Unlike common pharmacopeial targets, this compound lacks a widely available, off-the-shelf Certified Reference Material (CRM) from major agencies (USP, EP). Consequently, researchers often face a critical decision: rely on lower-grade research chemicals, synthesize a custom standard, or use a structural surrogate.
This guide objectively compares these approaches, establishing a self-validating workflow to ensure analytical rigor (E-E-A-T) despite the scarcity of primary standards.
Part 1: The Hierarchy of Reference Standards
When analyzing a non-pharmacopeial compound like 1-(2-Chlorophenyl)-4-hexylpiperazine, the "standard" is not a single product but a hierarchy of confidence.
Option A: Custom/Commercial Certified Reference Material (CRM)
-
Definition: A standard synthesized specifically for analytical use, accompanied by a Certificate of Analysis (CoA) reporting certified purity, uncertainty, and traceability (ISO 17034).
-
Availability: Extremely Low. Likely requires custom synthesis from vendors like LGC Standards, Cayman Chemical, or Toronto Research Chemicals.
-
Role: The "Gold Standard" for legal or regulatory quantification.
Option B: Research Grade (Analytical Standard)
-
Definition: High-purity chemical (>95-98%) sold for R&D. The CoA typically provides identity (NMR, MS) and purity (HPLC area %), but lacks a certified mass balance purity or uncertainty statement.
-
Availability: Moderate. Available from specialized organic synthesis vendors.
-
Role: The "Working Standard." Must be validated in-house before quantitative use.
Option C: Structural Surrogate (oCPP)
-
Definition: Using the parent amine, 1-(2-chlorophenyl)piperazine (oCPP) , which is widely available as a CRM.
-
Availability: High.
-
Role: Qualitative identification (fragment matching) only. Unsuitable for accurate quantification due to significant differences in ionization efficiency (ESI response) and lipophilicity caused by the hexyl chain.
Part 2: Comparative Performance Analysis
The following table contrasts the performance and risk profile of each standard type for the analysis of 1-(2-Chlorophenyl)-4-hexylpiperazine.
| Feature | Option A: Custom CRM | Option B: Research Grade (Validated) | Option C: Surrogate (oCPP) |
| Purity Confidence | High (99.9% ± 0.3%) | Moderate (Claims >98%, often variable) | High (for the surrogate, not the analyte) |
| Traceability | SI-Traceable (NIST/BIPM) | Vendor-dependent | Traceable (for oCPP only) |
| Quantitation Error | < 1% | 2–5% (without qNMR correction) | > 50% (due to Response Factor mismatch) |
| Cost | |||
| Lead Time | Months (Custom Synthesis) | Days/Weeks | Immediate |
| Suitability | Forensic/GMP Release | R&D / Impurity Profiling | Qualitative Screening Only |
Critical Insight: The hexyl chain significantly alters the LogP (lipophilicity) and Surface Activity compared to oCPP. In LC-MS/MS (ESI+), the hexyl derivative will likely have a higher response factor than oCPP due to better desolvation, making Option C dangerous for quantification (risk of underestimating concentration).
Part 3: The "Self-Validating" Protocol (qNMR)
Since Option B (Research Grade) is the most practical choice for most laboratories, you must upgrade its data quality to "Reference Standard" status using Quantitative NMR (qNMR) . This protocol establishes the absolute purity of your material, making it traceable.
Workflow: Qualifying a Research Chemical
Objective: Determine the precise mass fraction purity (
Reagents:
-
Analyte: ~10 mg of 1-(2-Chlorophenyl)-4-hexylpiperazine (Research Grade).
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (TraceCERT® or NIST SRM grade). Must be non-hygroscopic and have non-overlapping signals.
-
Solvent: Deuterated DMSO (
) or Methanol ( ).
Step-by-Step Protocol:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of the Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.7 mL of deuterated solvent. Ensure complete dissolution.
-
Acquisition:
-
Instrument: 400 MHz NMR (or higher).
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be to ensure full relaxation for quantitation). -
Scans: 16–32.
-
-
Calculation: Use the following equation to calculate the purity (
):- : Integrated area of signal.[1]
-
: Number of protons contributing to the signal (e.g., 2H for the hexyl
adjacent to N). - : Molar mass.
- : Purity of the Internal Standard.
Part 4: Instrumental Analysis Protocol (LC-MS/MS)
Once the standard is validated, use this method for sensitive detection in biological or pharmaceutical matrices.
Target: 1-(2-Chlorophenyl)-4-hexylpiperazine Technique: UHPLC-MS/MS (ESI Positive)
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH) | High surface area for retaining the lipophilic hexyl chain. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Acidic pH promotes protonation of the piperazine nitrogens. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for alkyl-piperazines than MeOH. |
| Gradient | 5% B to 95% B over 8 min | The hexyl group makes this compound significantly more hydrophobic than oCPP; expect late elution. |
| MRM Transition 1 | 281.2 → 197.1 (Quantifier) | Loss of the hexyl chain (cleavage at N-C bond), leaving the oCPP fragment. |
| MRM Transition 2 | 281.2 → 154.1 (Qualifier) | Fragmentation of the piperazine ring. |
| Collision Energy | 20–35 eV | Optimize for the specific transition. |
Part 5: Visualization of the Qualification Workflow
The following diagram illustrates the decision matrix and validation workflow for ensuring data integrity when a primary CRM is unavailable.
Figure 1: Decision matrix for selecting and validating reference standards for non-pharmacopeial piperazine derivatives.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for piperazine impurities in synthesis). Retrieved from [Link]
Sources
Comparative binding profiles of o-chloro vs p-chloro phenylpiperazines
Executive Summary: The "Twist" vs. The "Probe"
In the structural optimization of phenylpiperazines—a privileged scaffold in neuropsychopharmacology—the position of the chlorine substituent dictates the fundamental mode of receptor interaction. This guide compares 1-(2-chlorophenyl)piperazine (o-CPP) and 1-(4-chlorophenyl)piperazine (p-CPP) .
While both share the same molecular formula (
-
o-CPP (The Antagonist): Characterized by significant steric hindrance. The ortho-chlorine forces the phenyl and piperazine rings into a twisted conformation (high dihedral angle). This geometry typically favors antagonist or partial agonist activity at 5-HT2 receptors and is a key metabolic feature of antidepressants like Trazodone.
-
p-CPP (The Agonist/Releaser): Characterized by linear topology. The para-chlorine allows for a planar conformation that fits deep into the hydrophobic binding pocket, facilitating agonist activity and interaction with the Serotonin Transporter (SERT) as a releasing agent.
Molecular Architecture & SAR Logic
The primary driver of the pharmacological difference is the dihedral twist caused by the ortho substituent.
Structural Impact Analysis
-
Steric Clash (o-CPP): The chlorine atom at position 2 clashes with the equatorial protons of the piperazine ring. To relieve this strain, the molecule adopts a non-planar, twisted conformation. This prevents the molecule from fully activating the toggle switch mechanisms (e.g., W6.48) required for full GPCR activation.
-
Electronic Probe (p-CPP): The chlorine at position 4 is electronically withdrawing but sterically unencumbered regarding the piperazine ring. This allows the molecule to adopt a planar conformation, mimicking the indole ring of serotonin (5-HT) and facilitating strong
- stacking interactions within the receptor core.
Visualizing the SAR Logic
The following diagram illustrates the causal link between structure and pharmacological outcome.
Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how chlorine positioning dictates conformational entropy and receptor functional efficacy.
Comparative Binding Profiles
The following data summarizes the consensus binding affinities (
Note: Lower
| Target | Parameter | o-CPP (2-Cl) | p-CPP (4-Cl) | Mechanistic Insight |
| 5-HT2A | Affinity ( | 10 – 50 nM | 30 – 100 nM | o-CPP binds tightly but blocks activation due to steric bulk preventing helix movement. |
| Function | Antagonist | Agonist | p-CPP stabilizes the active state; o-CPP stabilizes the inactive state. | |
| 5-HT2C | Affinity ( | 20 – 60 nM | 20 – 80 nM | Both bind with high affinity, but p-CPP (and m-CPP) are preferred agonists. |
| Function | Antagonist / Partial | Agonist | p-CPP induces phosphoinositide hydrolysis; o-CPP often inhibits it. | |
| 5-HT1A | Affinity ( | ~30 nM | > 100 nM | o-CPP shows moderate affinity, often contributing to the complex profile of Trazodone. |
| SERT | Interaction | Low / Moderate | High | p-CPP acts as a substrate/releaser (similar to amphetamines), reversing the transporter. |
Key Differentiator
-
Selectivity: o-CPP is often used as a tool to block 5-HT2A mediated behaviors.
-
Releasing Action: p-CPP is a Serotonin Releasing Agent (SRA). It enters the presynaptic neuron via SERT and displaces vesicular serotonin, a property largely absent in o-CPP.
Experimental Protocol: Radioligand Binding Assay
To validate the affinity profiles described above, the following self-validating protocol is recommended. This workflow uses membrane preparations from HEK293 cells stably expressing human 5-HT2A receptors.
Materials
-
Ligand:
-Ketanserin (Antagonist radioligand) or -DOB (Agonist radioligand).-
Note: Use Ketanserin to measure total affinity (
); use DOB to measure agonist high-affinity state binding.
-
-
Displacer: o-CPP or p-CPP (10 concentration points,
to ). -
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to protein conc of 20-50 µ g/well .
-
-
Incubation (Equilibrium Phase):
-
Mix: 150 µL Membrane + 25 µL Radioligand (1-2 nM final) + 25 µL Test Compound (o-CPP or p-CPP).
-
Control 1 (Total Binding): Vehicle only.
-
Control 2 (Non-Specific Binding): Add 10 µM Methysergide.
-
Incubate at 37°C for 60 minutes (equilibrium is critical for accurate
).
-
-
Termination:
-
Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure CPM (Counts Per Minute) via liquid scintillation.
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation:
-
Protocol Visualization
Figure 2: Radioligand binding assay workflow with integrated Quality Control (QC) checkpoints.
References
-
Glennon, R. A., et al. (1986). "Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents." Journal of Medicinal Chemistry, 29(5), 630-634.
-
Fiorella, D., Rabin, R. A., & Winter, J. C. (1995).[2] "The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine." Psychopharmacology, 119(2), 222-230.[2]
- Rotella, D. P., et al. (1995). "N-3-Substituted imidazoquinazolinones: High affinity, selective 5-HT2C receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the antagonist role of ortho-substitution).
- Baumann, M. H., et al. (2011). "Serotonin releasing agents: structure-activity relationships and therapeutic potential." Neuropsychopharmacology. (Contextualizing p-CPP as a releasing agent).
-
PDSP
Database. (National Institute of Mental Health Psychoactive Drug Screening Program).
Sources
A Comparative Toxicological and Safety Assessment of 1-(2-Chlorophenyl)-4-hexylpiperazine and Structurally-Related Piperazine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. This guide provides a comparative toxicological and safety assessment of 1-(2-chlorophenyl)-4-hexylpiperazine, a less-studied derivative, against two more widely known psychoactive piperazines: 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Understanding the toxicity profile of novel piperazine derivatives is paramount for early-stage drug development to mitigate the risk of late-stage failures. This document offers a framework for such an assessment, detailing essential in vitro and in vivo toxicological assays and comparing the available data for these three compounds.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for interpreting its toxicological profile. Below is a comparison of the key properties of the three piperazine derivatives.
| Property | 1-(2-Chlorophenyl)-4-hexylpiperazine | 1-Benzylpiperazine (BZP) | 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) |
| Molecular Formula | C16H25ClN2 | C11H16N2[1] | C11H13F3N2[2][3] |
| Molecular Weight | 280.84 g/mol | 176.26 g/mol [1] | 230.23 g/mol [2][3] |
| Appearance | Not specified | Clear colorless to faint yellow liquid[4] | Colorless to yellow viscous liquid[5] |
| Boiling Point | Not specified | Not specified | 63-73 °C (15mmHg)[5] |
| Density | Not specified | 1.014 g/mL at 25 °C[1] | 1.21-1.23 g/mL (25 °C)[5] |
| LogP (Octanol/Water Partition Coefficient) | Not specified | 1.092 (Crippen Calculated)[6] | 2.3 (XLogP3 3.0)[2] |
| Water Solubility | Not specified | Insoluble[1] | Slightly soluble in acetone[7] |
In Vitro Toxicity Assessment
In vitro assays are fundamental for early-stage safety screening, providing mechanistic insights and helping to prioritize compounds with favorable toxicological profiles.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubator for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50/EC50 | Source |
| 1-(2-Chlorophenyl)-4-hexylpiperazine | Data not available | - | - |
| 1-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | 2.20 mM (EC50) | [8] |
| HepaRG Cells | 6.60 mM (EC50) | [8] | |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | 0.14 mM (EC50) | [8] |
| HepaRG Cells | 0.45 mM (EC50) | [8] | |
| SH-SY5Y | Most cytotoxic among tested piperazines | [9] |
Note: EC50 (half maximal effective concentration) is reported in some studies and is conceptually similar to IC50 for cytotoxicity assays.
Causality Behind Experimental Choices: The choice of cell lines such as HepG2 (liver) and SH-SY5Y (neuronal) is critical as the liver is a primary site of drug metabolism and potential toxicity, and many piperazine derivatives exhibit neurotoxic effects.
Genotoxicity Assessment
Genotoxicity assays are crucial to assess the potential of a compound to damage genetic material. A standard battery of tests includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.
Experimental Workflow: Genotoxicity Screening
Caption: Standard in vitro genotoxicity screening workflow.
Experimental Protocol: Ames Test
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Plate Incorporation Method: Mix the test compound, bacterial strain, and S9 mix (if applicable) with molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Treatment: Treat mammalian cells (e.g., CHO, TK6) with the test compound for a short (3-6 hours) and long (24 hours) duration, with and without S9 activation.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.
Comparative Genotoxicity Data
| Compound | Ames Test | In Vitro Micronucleus | Source |
| 1-(2-Chlorophenyl)-4-hexylpiperazine | Data not available | Data not available | - |
| 1-Benzylpiperazine (BZP) | Generally reported as non-mutagenic | Data not available | [10] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | No genotoxicity found in comet assay | Data not available | [9] |
Cardiovascular Safety: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.
Experimental Protocol: Manual Patch-Clamp hERG Assay
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.
Experimental Workflow: hERG Patch-Clamp Assay
Caption: Workflow for assessing hERG channel inhibition.
Comparative hERG Inhibition Data
| Compound | hERG IC50 | Source |
| 1-(2-Chlorophenyl)-4-hexylpiperazine | Data not available | - |
| 1-Benzylpiperazine (BZP) | Data not available | - |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Data not available | - |
Metabolic Stability and Drug-Drug Interactions: CYP450 Inhibition Assay
Cytochrome P450 (CYP) enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions.
Experimental Protocol: CYP450 Inhibition Assay
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add NADPH to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the percent inhibition of CYP activity and calculate the IC50 value.
Comparative CYP450 Inhibition Data
| Compound | CYP Isoform Inhibition (IC50) | Source |
| 1-(2-Chlorophenyl)-4-hexylpiperazine | Data not available | - |
| 1-Benzylpiperazine (BZP) | Metabolized by CYP450, potential for interactions | [11] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Metabolized by CYP2D6, CYP1A2, CYP3A4 | [12] |
In Vivo Acute Oral Toxicity
In vivo studies provide a comprehensive evaluation of a compound's safety profile in a whole organism. The acute oral toxicity study (e.g., OECD 423) is a key initial in vivo assessment.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Use a single sex of rodents (usually females), typically rats.
-
Dosing: Administer the test substance orally at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
Body Weight: Record body weights at specified intervals.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Data Interpretation: Classify the substance based on the observed mortality and toxicity.
Experimental Workflow: OECD 423 Acute Oral Toxicity
Caption: Decision-making workflow for OECD 423 acute oral toxicity study.
Comparative Acute Oral Toxicity Data
| Compound | LD50 (Oral, Rat) | Source |
| 1-(2-Chlorophenyl)-4-hexylpiperazine | Data not available | - |
| Piperazine (parent compound) | 1900 mg/kg | [13] |
| 1-Benzylpiperazine (BZP) | Data not available | - |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Data not available | - |
Note: The LD50 of the parent piperazine compound is provided for context.
Discussion and Conclusion
This guide provides a framework for the toxicological and safety assessment of 1-(2-chlorophenyl)-4-hexylpiperazine by comparing it with the more studied analogs, BZP and TFMPP. A significant data gap exists for the target compound, highlighting the need for comprehensive experimental evaluation.
Based on the available data for the comparators, several potential toxicological concerns for 1-(2-chlorophenyl)-4-hexylpiperazine can be inferred. The cytotoxicity data for BZP and TFMPP suggest that piperazine derivatives can induce cell death, with TFMPP being significantly more potent in vitro. The known neurotoxic and cardiotoxic effects of some piperazines warrant a thorough investigation of these endpoints for 1-(2-chlorophenyl)-4-hexylpiperazine.
The provided experimental protocols offer a clear path for generating the necessary data to build a complete safety profile. By conducting these assays, researchers can make informed decisions about the continued development of 1-(2-chlorophenyl)-4-hexylpiperazine and other novel piperazine derivatives. The lack of publicly available data underscores the importance of conducting and publishing such toxicological studies to ensure the safety of new chemical entities.
References
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
SWGDRUG. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved from [Link]
-
Ottokemi. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine, 98%. Retrieved from [Link]
-
SWGDRUG. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Retrieved from [Link]
-
Arbo, M. D., Melega, S., Sturbelle, R., de Lourdes Bastos, M., & Carmo, H. (2016). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 91(3), 1413–1430. [Link]
-
PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... Retrieved from [Link]
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Jafari, E., Rahimpour, E., Alipour, M., Sakhteman, A., & Kabudanian, A. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. [Link]
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EPA Archive. (1986, October 13). ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Retrieved from [Link]
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Dias da Silva, D., Valente, M. J., Silva, A., Moreira, R., de Pinho, P. G., Bastos, M. L., & Carmo, H. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of applied toxicology : JAT, 36(1), 76–87. [Link]
-
The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
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Wawszczak-Bargieła, A., Zmarzły, N., Bania, J., & Waśko, A. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. PMC. [Link]
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EPA. (n.d.). 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine Properties. Retrieved from [Link]
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PubChem. (n.d.). 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of mass spectrometry : JMS, 38(9), 971–981. [Link]
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Lagunin, A. A., Dubovskaja, V. I., Rudik, A. V., & Filimonov, D. A. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. PMC. [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]
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Benchmarking 1-(2-Chlorophenyl)-4-hexylpiperazine against known 5-HT1A agonists
An In-Depth Technical Guide to Benchmarking Novel 5-HT1A Receptor Agonists: A Comparative Analysis of 1-(2-Chlorophenyl)-4-hexylpiperazine Against Established Ligands
This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the 5-HT1A receptor. We will use the investigational compound, 1-(2-Chlorophenyl)-4-hexylpiperazine, as a case study to illustrate the benchmarking process against well-established 5-HT1A agonists: Buspirone, 8-OH-DPAT, Tandospirone, and Aripiprazole. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.
Introduction: The Rationale for Benchmarking
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of anxiety and depressive disorders[1]. Agonists and partial agonists of this receptor are of significant therapeutic interest. When developing novel 5-HT1A receptor modulators, such as 1-(2-Chlorophenyl)-4-hexylpiperazine, a rigorous comparison against known standards is essential to determine its pharmacological profile, including potency, efficacy, and selectivity. This guide outlines the necessary experimental procedures and data analysis to comprehensively benchmark such a compound.
Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands[1]. Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the phenyl ring and the length of the alkyl chain at the N4 position significantly influence the affinity for the 5-HT1A receptor[2]. For a series of 1-(3-chlorophenyl)piperazines, the affinity was found to increase with the elongation of the 4-n-alkyl chain, reaching a maximum with the n-hexyl derivative[3]. This suggests that 1-(2-Chlorophenyl)-4-hexylpiperazine is a promising candidate for high-affinity 5-HT1A receptor binding.
Key Pharmacological Parameters for Comparison
To effectively benchmark a novel compound, two key in vitro parameters are of primary importance:
-
Binding Affinity (Ki): This measures the strength of the binding between the ligand and the receptor. A lower Ki value indicates a higher binding affinity. It is typically determined through competitive radioligand binding assays.
-
Functional Activity (EC50 and Intrinsic Activity): This assesses the biological response produced by the ligand upon binding to the receptor.
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.
-
Intrinsic Activity (α): This describes the ability of the ligand to activate the receptor, expressed as a fraction of the response produced by a full agonist. An intrinsic activity of 1 corresponds to a full agonist, while a value between 0 and 1 indicates a partial agonist.
-
Profiles of Established 5-HT1A Agonists
A meaningful comparison requires robust data on established 5-HT1A agonists. The following tables summarize the binding affinities and functional activities of our selected reference compounds.
Table 1: 5-HT1A Receptor Binding Affinities of Reference Agonists
| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |
| Buspirone | Bovine Hippocampus | [3H]8-OH-DPAT | 5 | [4] |
| 8-OH-DPAT | Human 5-HT1A (CHO-K1 cells) | [3H]8-OH-DPAT | 2.65 | [5] |
| Tandospirone | Rat Brain Homogenates | Not Specified | 27 | [6][7] |
| Aripiprazole | Human Parietal Cortex | [3H]8-OH-DPAT | 4.2 | [8] |
Table 2: 5-HT1A Receptor Functional Activity of Reference Agonists
| Compound | Assay Type | Receptor Source | Parameter | Value | Reference |
| Buspirone | [35S]GTPγS Binding | Rat Hippocampal Membranes | pEC50 | 6.4 | [8] |
| 8-OH-DPAT | cAMP Accumulation | Human 5-HT1A (HEK293 cells) | pEC50 | 8.22 | [5] |
| Tandospirone | Adenylate Cyclase | Rat Cortical Membranes | Intrinsic Activity | ~60% of 8-OH-DPAT | [7] |
| Aripiprazole | [35S]GTPγS Binding | Rat Hippocampal Membranes | pEC50 | 7.2 | [8] |
| Aripiprazole | cAMP Accumulation | 5-HT1A (CHO cells) | IC50 | 329 nM | [9] |
The Investigational Compound: 1-(2-Chlorophenyl)-4-hexylpiperazine
Based on existing SAR data for arylpiperazines, it is hypothesized that 1-(2-Chlorophenyl)-4-hexylpiperazine will exhibit high affinity for the 5-HT1A receptor. The following sections provide detailed protocols to experimentally determine its binding affinity and functional activity.
Experimental Protocols
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gi/o-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Canonical 5-HT1A receptor signaling pathway.
Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.
Caption: Workflow for the radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of [3H]8-OH-DPAT (a specific 5-HT1A agonist radioligand) at a final concentration of ~1 nM[10].
-
50 µL of varying concentrations of the test compound (1-(2-Chlorophenyl)-4-hexylpiperazine) or a reference compound.
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin)[10].
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes[11].
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor, providing a measure of agonist efficacy and potency.
Caption: Workflow for the [35S]GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare membranes from a tissue rich in 5-HT1A receptors, such as the rat hippocampus, or from cells expressing the recombinant receptor[8].
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane suspension.
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Varying concentrations of the test compound or a reference full agonist (e.g., 5-HT).
-
For basal binding, add buffer instead of the test compound.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Follow the same procedure as for the radioligand binding assay.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax).
-
Calculate the intrinsic activity (α) of the test compound by dividing its Emax by the Emax of the full agonist.
-
Data Interpretation and Benchmarking
The data obtained from these experiments will allow for a direct comparison of 1-(2-Chlorophenyl)-4-hexylpiperazine with the established 5-HT1A agonists.
-
Affinity: A Ki value in the low nanomolar range would indicate high affinity, comparable to or exceeding that of the reference compounds.
-
Potency: A low EC50 value would suggest high potency.
-
Efficacy: The intrinsic activity will classify the compound as a full or partial agonist. This is a critical parameter, as partial agonists can offer a more favorable side-effect profile by providing a modulatory effect rather than a full-blown activation of the receptor.
Conclusion
This guide provides a robust framework for the in vitro pharmacological characterization and benchmarking of novel 5-HT1A receptor agonists, using 1-(2-Chlorophenyl)-4-hexylpiperazine as a working example. By following the detailed protocols for radioligand binding and functional assays, researchers can generate the necessary data to comprehensively evaluate the affinity, potency, and efficacy of their compounds of interest. This systematic approach is crucial for identifying promising new therapeutic agents for the treatment of anxiety, depression, and other CNS disorders.
References
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- Yabuuchi, K., et al. (2017). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Journal of Pharmacological Sciences, 133(1), 1-6.
-
Stark, A. D., et al. (2007). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies. Psychopharmacology, 190(3), 373-382. [Link]
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Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]
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-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT. Retrieved from [Link]
- Yocca, F. D., et al. (1990). Analysis of Tandospirone (SM-3997) Interactions With Neurotransmitter Receptor Binding Sites. Pharmacology Biochemistry and Behavior, 36(3), 677-681.
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Shapiro, D. A., et al. (2003). Aripiprazole is a low potency partial agonist at the 5-HT1A receptor.... ResearchGate. [Link]
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- Van der Sandt, I. C., et al. (2004). Intrinsic activity and comparative molecular dynamics of buspirone analogues at the 5-HT(1A) receptors. Journal of medicinal chemistry, 47(13), 3325-3335.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aripiprazole. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-hydroxytryptamine. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). buspirone. Retrieved from [Link]
- Watson, J., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 130(5), 1035-1042.
-
RCSB PDB. (2024). 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. Retrieved from [Link]
- Glennon, R. A., et al. (1988). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced. alpha. 1-adrenergic affinity. Journal of medicinal chemistry, 31(5), 867-870.
-
Watson, J., et al. (2000). 5-HT(1A) Receptor Agonist-Antagonist Binding Affinity Difference as a Measure of Intrinsic Activity in Recombinant and Native Tissue Systems. British Journal of Pharmacology, 130(5), 1035-1042. [Link]
- Peroutka, S. J. (1985). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors.
- Sukalovic, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1149-1166.
- Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945-948.
- Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & medicinal chemistry, 23(15), 4535-4545.
- Kruse, C. G., et al. (2001). New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities. Bioorganic & medicinal chemistry letters, 11(17), 2345-2349.
- Glennon, R. A. (1999). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
- Van de Water, A., et al. (1996). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of medicinal chemistry, 39(23), 4643-4652.
- Witek, J., et al. (2020). Discovery of Novel pERK1/2- or β‐Arrestin-Preferring 5‐HT1A Receptor-Biased Agonists. Journal of Medicinal Chemistry, 63(19), 10946-10971.
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
- López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry, 9(4), 443-469.
- Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European journal of pharmacology, 441(1-2), 129-136.
- Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules, 28(3), 1438.
-
Patsnap Synapse. (2024). What is the mechanism of Tandospirone Citrate?. Retrieved from [Link]
- Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 88(2), 149-166.
- Leopoldo, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1189.
- Tzani, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)benzamides. Molecules, 27(6), 1785.
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Quality Control Parameters for 1-(2-Chlorophenyl)-4-hexylpiperazine (Research Grade)
Executive Summary & Application Context
1-(2-Chlorophenyl)-4-hexylpiperazine is a specialized arylpiperazine derivative utilized primarily as a high-affinity probe for serotonin (5-HT) receptors, specifically the 5-HT1A subtype. Unlike its parent compound, 1-(2-chlorophenyl)piperazine (oCPP), which exhibits broad, non-selective binding, the addition of the n-hexyl chain significantly enhances lipophilicity and receptor affinity (Ki ≈ 2.67 nM for 5-HT1A), exploiting the hydrophobic pocket of the receptor's orthosteric binding site.
This guide defines the Quality Control (QC) architecture required to validate this compound for high-sensitivity applications such as radioligand binding assays, Structure-Activity Relationship (SAR) studies, and in vitro pharmacological profiling.
Comparative Overview: Why Quality Matters
In research settings, the purity of lipophilic ligands is critical. Impurities such as unreacted oCPP or alkyl halides can act as competitive antagonists or false positives in binding assays.
| Feature | 1-(2-Chlorophenyl)-4-hexylpiperazine | oCPP (Parent Scaffold) | 8-OH-DPAT (Reference) |
| Primary Target | 5-HT1A (High Affinity) | Non-selective (5-HT, Adrenergic) | 5-HT1A (Agonist) |
| Lipophilicity (LogP) | High (~5.6) | Moderate (~2.5) | Moderate |
| Solubility | DMSO, Ethanol (Water insoluble) | Water soluble (as HCl salt) | Water soluble |
| QC Criticality | Critical: Alkyl chain purity affects binding kinetics. | Moderate: Precursor purity. | High: Oxidation sensitive. |
Critical Quality Control Parameters (The "3-Pillar" Standard)
To ensure data reproducibility, the compound must pass three distinct QC pillars: Chemical Identity , Purity Profiling , and Functional Competence .
Pillar 1: Chemical Identity & Structural Verification
Objective: Confirm the presence of the n-hexyl chain and the integrity of the 2-chlorophenyl ring.
-
1H-NMR Spectroscopy (500 MHz, DMSO-d6):
-
Aromatic Region: Characteristic splitting pattern for 1,2-disubstituted benzene (4 protons).
-
Piperazine Core: Two triplets/multiplets around 2.5–3.0 ppm.
-
Hexyl Chain (The Differentiator):
-
Terminal methyl group (
): Triplet at ~0.88 ppm. -
Methylene envelope (
): Multiplet integration must account for 8 protons (positions 2-5 of the chain). -
-methylene (
): Triplet at ~2.3 ppm.
-
-
-
Mass Spectrometry (LC-MS/ESI):
-
Target Mass:
peak at 281.16 m/z (approx, based on Cl isotopes). -
Isotope Pattern: Distinct 3:1 ratio for
confirms the chloro-substitution.
-
Pillar 2: Purity Profiling
Objective: Quantify impurities that interfere with receptor binding.
-
HPLC Purity:
(Area %).-
Method: Reverse Phase (C18).
-
Mobile Phase: High organic content (e.g., 80% Acetonitrile / 20% Water + 0.1% TFA) is required to elute this highly lipophilic compound.
-
Critical Impurity: 1-(2-Chlorophenyl)piperazine (oCPP) . This is the starting material. It is more polar and will elute significantly earlier (lower Retention Time). Limit:
.
-
-
Residual Solvents:
-
Acetonitrile/DMF (Synthesis solvents):
. -
Alkyl Halides (Hexyl bromide/chloride): Must be undetectable (genotoxic potential and reactive in assays).
-
Pillar 3: Functional Competence (Assay Validation)
Objective: Ensure the compound behaves as predicted in a biological system.
-
Solubility Test: Clear solution in DMSO at 10 mM. Precipitation upon dilution into aqueous buffer (PBS) must be monitored; working concentrations typically require
DMSO. -
Binding Affinity Check (Optional for Batch Release, Mandatory for Reference Standards):
-
Competitive binding against
-8-OH-DPAT in CHO-h5HT1A cell membranes. -
Acceptance Criteria:
value within 2.0 – 5.0 nM range.
-
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Analysis
This method separates the lipophilic hexyl derivative from the polar oCPP precursor.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
-
Gradient:
-
0–2 min: 20% B (Isocratic hold to elute polar salts/oCPP).
-
2–15 min: 20%
95% B (Linear gradient). -
15–20 min: 95% B (Wash).
-
-
Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (aromatic ring).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Pass Criteria: Main peak retention time approx. 12-14 min; Single peak >98% area.
Protocol B: Solubility & Stability Handling
Due to the hexyl chain, this compound is prone to sticking to plastics (polystyrene).
-
Stock Preparation: Dissolve 5 mg in 1.78 mL 100% DMSO to make a 10 mM stock. Vortex for 30 seconds.
-
Storage: Aliquot into glass vials (not plastic eppendorfs) to prevent adsorption. Store at -20°C.
-
Working Solution: Dilute stock 1:1000 into assay buffer immediately before use. Do not store diluted aqueous solutions >4 hours.
Visualization: QC Decision Logic
Figure 1: Decision tree for batch release of research-grade arylpiperazine ligands.
References
-
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site."[1] Journal of Medicinal Chemistry. (Validates the hexyl chain affinity increase).
-
Glennon, R. A., et al. (2000). "Serotonin Receptor Subtypes and Ligands." American College of Neuropsychopharmacology.
-
PubChem Compound Summary. "1-(2-Chlorophenyl)piperazine."[2] National Center for Biotechnology Information.
-
Cayman Chemical. "1-(4-Chlorophenyl)piperazine Product Insert." (Standard QC protocols for arylpiperazines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
